1-(3-Bromopropyl)indole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopropyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGMBEQNHFJEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474500 | |
| Record name | 1-(3-bromopropyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125334-52-3 | |
| Record name | 1-(3-bromopropyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Bromopropyl)indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-bromopropyl)indole, a key intermediate in the development of various biologically active compounds. This document details the synthetic protocol, purification methods, and in-depth analysis of the compound's structural and physical properties through various spectroscopic techniques.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of indole with 1,3-dibromopropane. A common and effective method involves the use of a phase-transfer catalyst, which facilitates the reaction between the indole anion and the alkylating agent in a biphasic system.
Experimental Protocol: N-Alkylation of Indole
Materials:
-
Indole
-
1,3-Dibromopropane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Water (H₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole and a catalytic amount of tetrabutylammonium bromide in dichloromethane, a 50% aqueous solution of sodium hydroxide is added with vigorous stirring.
-
1,3-Dibromopropane is then added to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated to ensure completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.
| Parameter | Value |
| Reactants | Indole, 1,3-Dibromopropane |
| Base | Sodium Hydroxide (aqueous solution) |
| Catalyst | Tetrabutylammonium Bromide (Phase-Transfer Catalyst) |
| Solvent | Dichloromethane |
| Reaction Type | N-Alkylation |
| Purification | Column Chromatography |
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are crucial. This is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the indole ring protons and the propyl chain protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Note: Specific chemical shift values and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The molecular ion peak ([M]⁺) in the mass spectrum should correspond to the calculated molecular weight of the compound (C₁₁H₁₂BrN). The presence of bromine is typically indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrN |
| Molecular Weight | 238.12 g/mol |
| CAS Number | 125334-52-3[1][2] |
Visualizing the Synthesis and Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to 1-(3-Bromopropyl)indole: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Bromopropyl)indole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to a lack of extensive published data for this specific molecule, this guide combines established information with representative methodologies and expected characteristics based on closely related compounds.
Core Properties and Identification
This compound, with the CAS number 125334-52-3, is an N-alkylated derivative of indole.[1][2][3] The introduction of the bromopropyl group at the nitrogen atom provides a reactive handle for further synthetic modifications, making it a potentially valuable building block in the development of novel compounds.
Physical and Chemical Properties
Quantitative experimental data for the physical properties of this compound are largely unavailable in published literature. The safety data sheet for this compound indicates "no data available" for properties such as melting point, boiling point, and solubility.[1] The following table summarizes the known identifiers and calculated properties.
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-bromopropyl)-1H-indole | [2] |
| CAS Number | 125334-52-3 | [1][2] |
| Molecular Formula | C₁₁H₁₂BrN | [1][2] |
| Molecular Weight | 238.13 g/mol | [2] |
| SMILES | BrCCCN1C=CC2=C1C=CC=C2 | [2] |
| Purity (Commercial) | Typically ≥95% | [2] |
| Appearance | Not specified (likely an oil or low-melting solid) | - |
| Melting Point | No data available | [1] |
| Boiling Point | No data available | [1] |
| Density | No data available | [1] |
| Solubility | No data available | [1] |
| Storage | Store at 0-8 °C | [2] |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on general procedures for the N-alkylation of indoles.[4]
Materials:
-
Indole
-
1,3-Dibromopropane
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous DMF, add potassium hydroxide (1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to form the indole anion.
-
Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Predicted Spectroscopic Data
No experimental spectra for this compound are available. The following are predicted characteristics based on the structures of indole and N-propylindole.[5][6]
-
¹H NMR: The spectrum is expected to show characteristic signals for the indole ring protons between 6.5 and 7.7 ppm. The propyl chain protons would appear as multiplets, with the methylene group attached to the nitrogen (N-CH₂) around 4.2-4.4 ppm, the methylene group attached to the bromine (CH₂-Br) around 3.4-3.6 ppm, and the central methylene group (CH₂-CH₂-CH₂) around 2.2-2.4 ppm.
-
¹³C NMR: The indole ring carbons would resonate in the aromatic region (approx. 100-140 ppm). The propyl chain carbons are predicted to appear with the N-CH₂ carbon around 45-50 ppm, the CH₂-Br carbon around 30-35 ppm, and the central CH₂ carbon also in the 30-35 ppm range.
-
IR Spectroscopy: The spectrum would likely show C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-2850 cm⁻¹), C=C stretching for the aromatic ring (around 1600-1450 cm⁻¹), and a C-Br stretching band (typically 600-500 cm⁻¹). The characteristic N-H stretch of indole (around 3400 cm⁻¹) would be absent.[7][8]
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 237 and [M+2]⁺ at m/z 239 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the propyl chain or a bromine radical.[9][10]
Chemical Reactivity and Stability
Stability: The compound is reported to be stable under recommended storage conditions (0-8 °C).[1][2]
Reactivity: The reactivity of this compound is dictated by two main features: the indole nucleus and the terminal bromine atom.
-
Indole Ring: The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, since the N1 position is alkylated, the reactivity at C3 is somewhat modified compared to unsubstituted indole.
-
Bromopropyl Group: The bromine atom is a good leaving group, making the terminal carbon atom electrophilic. This site is susceptible to nucleophilic substitution, allowing for the attachment of various functional groups (e.g., amines, azides, thiols, cyanides). This makes this compound a useful intermediate for synthesizing more complex molecules.
Safety and Handling
Precautions:
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Use in a well-ventilated area.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[11]
In case of exposure:
-
Skin contact: Wash off immediately with soap and plenty of water.[12]
-
Eye contact: Rinse thoroughly with plenty of water and consult a physician.[1]
-
Inhalation: Move the person into fresh air.[1]
-
Ingestion: Rinse mouth with water.[1]
Biological Activity and Potential Applications
There is no specific published data on the biological activity or signaling pathways of this compound itself. However, the N-alkylated indole scaffold is a common motif in many biologically active compounds and pharmaceuticals.[13]
N-alkylated indoles have been investigated for a range of activities, including:
-
Antiviral agents (e.g., against SARS-CoV-2)
-
Anticancer agents
-
Anti-inflammatory agents
The presence of the reactive bromopropyl group allows this compound to serve as a versatile starting material for creating libraries of new compounds for biological screening.
Conclusion
This compound is a readily available synthetic intermediate with significant potential for the development of novel, biologically active molecules. While specific data on its physical and biological properties are scarce, its chemical nature as an N-alkylated indole with a reactive alkyl bromide moiety makes it a valuable tool for medicinal chemists and researchers in drug discovery. Further investigation into the properties and applications of this compound and its derivatives is warranted.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-(3-Bromopropyl)-1H-indole 95% | CAS: 125334-52-3 | AChemBlock [achemblock.com]
- 3. 1-(3-bromopropyl)-1H-indole | 125334-52-3 | Buy Now [molport.com]
- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 5. 1-propyl-1H-indole | C11H13N | CID 261162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-propyl-1H-indole [webbook.nist.gov]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole [webbook.nist.gov]
- 9. pjsir.org [pjsir.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
An In-depth Technical Guide to 1-(3-Bromopropyl)-1H-indole
Authoritative Reference for Researchers, Scientists, and Drug Development Professionals
Initial Note on CAS Number: The CAS number provided in the topic (56831-23-7) does not correspond to 1-(3-Bromopropyl)indole in the reviewed chemical databases. This guide pertains to 1-(3-Bromopropyl)-1H-indole, CAS Number: 125334-52-3 , which is the chemically correct identifier for the specified compound.
Introduction
1-(3-Bromopropyl)-1H-indole is a heterocyclic compound featuring an indole scaffold N-alkylated with a bromopropyl group. This functionalization makes it a valuable and versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the reactive bromoalkyl chain allows for its use as a linker to connect the indole core to other molecular fragments, a common strategy in drug design to modulate pharmacological activity, improve pharmacokinetic properties, and create targeted drug delivery systems. Indole derivatives, as a class, are of significant interest in medicinal chemistry due to their prevalence in natural products and their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3-Bromopropyl)-1H-indole is presented in Table 1. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
Table 1: Physicochemical Data for 1-(3-Bromopropyl)-1H-indole
| Property | Value | Source |
| CAS Number | 125334-52-3 | [Chemical Supplier Data] |
| Molecular Formula | C₁₁H₁₂BrN | [Chemical Supplier Data] |
| Molecular Weight | 238.12 g/mol | [Chemical Supplier Data] |
| Appearance | Not specified (typically an oil or low-melting solid) | Inferred from related compounds |
| Melting Point | Not experimentally determined in reviewed literature | N/A |
| Boiling Point | Not experimentally determined in reviewed literature | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar compounds |
Synthesis and Experimental Protocols
General Synthesis of 1-(3-Bromopropyl)-1H-indole
The synthesis involves the deprotonation of indole with a suitable base to form the indolide anion, which then acts as a nucleophile to attack 1,3-dibromopropane.
Caption: General workflow for the synthesis of 1-(3-Bromopropyl)-1H-indole.
Detailed Experimental Protocol (Representative)
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,3-Dibromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of indole (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the indolide anion.
-
The mixture is then cooled back to 0 °C, and 1,3-dibromopropane (3-5 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is then diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(3-Bromopropyl)-1H-indole.
Spectroscopic Data
While a complete set of experimentally-derived spectra for 1-(3-Bromopropyl)-1H-indole is not available in the reviewed literature, the expected spectroscopic features can be predicted based on the analysis of closely related indole derivatives. These data are crucial for the structural confirmation of the synthesized compound.
Table 2: Predicted Spectroscopic Data for 1-(3-Bromopropyl)-1H-indole
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic protons of the indole ring (δ 6.5-7.7 ppm).- Triplet for the N-CH₂ protons (δ ~4.3 ppm).- Triplet for the Br-CH₂ protons (δ ~3.4 ppm).- Multiplet (quintet) for the central CH₂ protons (δ ~2.3 ppm). |
| ¹³C NMR | - Aromatic carbons of the indole ring (δ 100-140 ppm).- N-CH₂ carbon (δ ~45 ppm).- Br-CH₂ carbon (δ ~32 ppm).- Central CH₂ carbon (δ ~30 ppm). |
| IR (Infrared) | - C-H stretching (aromatic) ~3100-3000 cm⁻¹.- C-H stretching (aliphatic) ~2950-2850 cm⁻¹.- C=C stretching (aromatic) ~1600-1450 cm⁻¹.- C-N stretching ~1350 cm⁻¹.- C-Br stretching ~650-550 cm⁻¹. |
| MS (Mass Spec.) | - Molecular ion peak (M⁺) at m/z 237 and M+2 peak at m/z 239 with approximately equal intensity, characteristic of a bromine-containing compound.- Fragmentation pattern showing loss of the propyl bromide chain. |
Applications in Research and Drug Development
The primary utility of 1-(3-Bromopropyl)-1H-indole in a research and development setting is as a bifunctional linker. The indole moiety can serve as a pharmacophore or a scaffold for further functionalization, while the bromopropyl group provides a reactive handle for conjugation to other molecules of interest.
Role as a Chemical Linker
In drug development, linkers are crucial components of more complex therapeutic molecules, such as antibody-drug conjugates (ADCs) or targeted small-molecule therapies. The 3-bromopropyl chain allows for the covalent attachment of the indole moiety to nucleophilic groups (e.g., thiols, amines, or hydroxyls) present on proteins, antibodies, or other drug molecules.
Caption: Use of 1-(3-Bromopropyl)-1H-indole as a linker in bioconjugation.
Synthesis of Biologically Active Molecules
The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. By using 1-(3-Bromopropyl)-1H-indole, medicinal chemists can synthesize novel indole derivatives with potential therapeutic applications. The propyl linker can be used to position other functional groups in a way that optimizes binding to a target protein or enzyme.
While specific examples of drugs developed directly from 1-(3-Bromopropyl)-1H-indole are not prominent in the literature, the strategy of using N-alkylated indoles as intermediates is widespread. For instance, indole derivatives are known to interact with a variety of biological targets, including but not limited to:
-
Tubulin: Indole-based compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, a mechanism exploited in cancer chemotherapy.
-
Kinases: Many kinase inhibitors feature an indole core, which can interact with the ATP-binding site of the enzyme.
-
G-protein coupled receptors (GPCRs): The indole scaffold is found in many ligands for serotonin and melatonin receptors.
Potential in Signaling Pathway Modulation
Indole itself is a signaling molecule in bacteria, and synthetic indole derivatives can be used to modulate bacterial signaling pathways, such as those involved in biofilm formation and virulence. While the direct effect of 1-(3-Bromopropyl)-1H-indole on specific signaling pathways has not been reported, its derivatives could potentially be designed to interact with bacterial quorum sensing systems or other signaling networks.
Conclusion
1-(3-Bromopropyl)-1H-indole (CAS 125334-52-3) is a valuable synthetic intermediate for researchers in organic and medicinal chemistry. Its utility lies in the combination of a biologically relevant indole scaffold with a reactive alkyl halide linker. This structure allows for the straightforward synthesis of more complex molecules with potential applications in drug discovery and development. While detailed experimental and biological data for this specific compound are sparse in the public domain, its synthesis and applications can be reliably inferred from established chemical principles and the extensive literature on related indole derivatives. This guide provides a foundational understanding for professionals working with this and similar chemical entities.
Spectroscopic Data of 1-(3-Bromopropyl)indole: A Technical Guide
This guide provides a comprehensive overview of the expected spectroscopic data for 1-(3-Bromopropyl)indole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound. The guide also outlines detailed experimental protocols for acquiring such data.
Disclaimer: The spectroscopic data presented in the following tables are predicted values based on the chemical structure of this compound and typical values for similar compounds. Actual experimental data may vary.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-4 |
| ~7.1-7.3 | m | 3H | H-5, H-6, H-7 |
| ~6.5 | d | 1H | H-3 |
| ~4.3 | t | 2H | N-CH₂ |
| ~3.4 | t | 2H | CH₂-Br |
| ~2.3 | m | 2H | -CH₂- |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~136 | C-7a |
| ~128 | C-2 |
| ~128 | C-3a |
| ~122 | C-5 |
| ~121 | C-6 |
| ~120 | C-4 |
| ~109 | C-7 |
| ~101 | C-3 |
| ~45 | N-CH₂ |
| ~32 | -CH₂- |
| ~30 | CH₂-Br |
Solvent: CDCl₃
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1610, 1490, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1330 | Medium | C-N stretch |
| ~740 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
| ~650-550 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 237/239 | [M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 158 | [M - Br]⁺ |
| 130 | [M - CH₂CH₂Br]⁺ (Indole moiety) |
| 117 | [Indole + H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Materials and Equipment:
-
This compound sample (5-25 mg for ¹H, 20-50 mg for ¹³C).[1][2][3]
-
NMR tube (5 mm diameter).[2]
-
Pasteur pipette and glass wool.[1]
-
Vortex mixer or sonicator.[2]
-
NMR spectrometer (e.g., 400 or 500 MHz).[2]
Procedure:
-
Sample Preparation:
-
Sample Filtration and Transfer:
-
Data Acquisition:
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[2]
-
The instrument will then be set to lock onto the deuterium signal of the solvent.[2]
-
Shimming is performed to optimize the homogeneity of the magnetic field.[2]
-
The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[2]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width) and acquire the data.[2]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
This compound sample.
-
Volatile solvent (e.g., methylene chloride or acetone).[5]
-
FT-IR spectrometer.[5]
Procedure (Thin Solid Film Method):
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride.[5]
-
-
Film Deposition:
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.[5]
-
Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the signal is too strong, clean the plate and use a more dilute solution.[5]
-
-
Cleaning:
-
After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to protect them from moisture.[6]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:
-
This compound sample.
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).[7][8]
Procedure (Electron Ionization - EI-MS):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, where it is vaporized in a vacuum.[9]
-
-
Ionization:
-
Fragmentation:
-
The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.[9]
-
-
Mass Analysis:
-
Detection:
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. webassign.net [webassign.net]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Molecular structure and formula of 1-(3-Bromopropyl)indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Formula
1-(3-Bromopropyl)indole is an organic compound featuring an indole ring system where the nitrogen atom (position 1) is substituted with a 3-bromopropyl group.
Molecular Formula: C₁₁H₁₂BrN
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and potential application in various experimental settings.
| Property | Value | Reference |
| Molecular Weight | 238.12 g/mol | [Generic chemical supplier data] |
| CAS Number | 125334-52-3 | [Generic chemical supplier data] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from structure |
Synthesis and Experimental Protocols
General Synthetic Approach: N-Alkylation of Indole
The synthesis of this compound can be conceptually broken down into the deprotonation of indole followed by nucleophilic attack on an alkylating agent.
Logical Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound via N-alkylation.
Hypothetical Experimental Protocol
The following is a generalized, hypothetical protocol for the N-alkylation of indole with 1,3-dibromopropane. Note: This protocol is based on general organic chemistry principles for similar reactions and has not been experimentally validated for this specific transformation. Researchers should conduct their own optimization and safety assessments.
-
Preparation: To a solution of indole (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a base (e.g., sodium hydride (NaH), 1.1 equivalents, or potassium carbonate (K₂CO₃), 2-3 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: The resulting suspension is stirred at room temperature for a specified period (e.g., 30-60 minutes) to allow for the complete formation of the indole anion.
-
Alkylation: 1,3-Dibromopropane (1.2-1.5 equivalents) is added dropwise to the reaction mixture. The reaction is then stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting indole is consumed.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons of the indole ring and the propyl chain.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Indole N-H | Absent | - | - |
| Indole C2-H | ~7.0-7.2 | d | 1H |
| Indole C3-H | ~6.4-6.6 | d | 1H |
| Indole Aromatic-H | ~7.0-7.7 | m | 4H |
| N-CH₂ | ~4.2-4.4 | t | 2H |
| -CH₂- | ~2.2-2.4 | m | 2H |
| CH₂-Br | ~3.4-3.6 | t | 2H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the eight carbons of the indole ring and the three carbons of the bromopropyl substituent.
| Carbon | Predicted Chemical Shift (ppm) |
| Indole C2 | ~128-130 |
| Indole C3 | ~101-103 |
| Indole Aromatic-C | ~110-136 |
| N-CH₂ | ~45-48 |
| -CH₂- | ~30-33 |
| CH₂-Br | ~32-35 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absence of an N-H stretching band (typically around 3400 cm⁻¹) and the presence of C-H and C-Br stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | ~3000-3100 |
| Aliphatic C-H stretch | ~2850-2960 |
| Aromatic C=C stretch | ~1450-1600 |
| C-N stretch | ~1200-1350 |
| C-Br stretch | ~500-600 |
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Fragment | Expected m/z |
| [M]⁺ (for ⁷⁹Br) | 237 |
| [M]⁺ (for ⁸¹Br) | 239 |
| [M - Br]⁺ | 158 |
| [Indole-CH₂]⁺ | 130 |
Biological Activity and Signaling Pathways
Currently, there is a lack of published data on the specific biological activities of this compound and its role in any signaling pathways. The indole scaffold is a well-known privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of the bromopropyl group at the N1 position provides a reactive handle for further chemical modifications, making it a potentially useful building block for the synthesis of novel bioactive compounds.
Logical Relationship for Potential Drug Discovery Application:
Caption: Potential utility of this compound in drug discovery.
Conclusion and Future Directions
This compound is a molecule of interest for synthetic and medicinal chemists. While its fundamental properties can be inferred, there is a clear need for detailed experimental work to fully characterize this compound. Future research should focus on:
-
Development and publication of a robust and detailed synthesis protocol.
-
Complete spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to provide a definitive reference for researchers.
-
Screening for biological activity against a range of therapeutic targets to uncover its potential pharmacological applications.
-
Investigation of its effects on known signaling pathways to elucidate its mechanism of action.
This foundational work will be essential to unlock the full potential of this compound in the field of drug discovery and development.
Purity and Stability of 1-(3-Bromopropyl)indole: A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview based on established principles of pharmaceutical analysis and the chemical behavior of indole derivatives. Publicly available, specific experimental data for 1-(3-Bromopropyl)indole is limited. Consequently, this document serves as a practical guide, outlining the anticipated purity, stability characteristics, and recommended analytical methodologies based on analogous compounds.
Introduction
This compound is a crucial building block in the synthesis of a multitude of biologically active compounds. As such, a thorough understanding and control of its purity and stability are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide offers an in-depth technical examination of the purity profile, potential degradation pathways, and analytical strategies for the comprehensive characterization and stability assessment of this compound.
Purity Profile of this compound
The purity of this compound is a critical parameter, typically assessed by chromatographic techniques. For early-stage research applications, a purity of ≥95% is generally acceptable. However, for later-stage drug development and manufacturing, a more stringent purity specification of ≥98% is often required. The impurity profile can be complex, potentially including unreacted starting materials, residual reagents, by-products from the synthetic route, and various degradation products.
Table 1: Typical Impurity Profile for this compound
| Impurity Type | Potential Impurities | Typical Reporting Threshold (ICH Q3A) |
| Starting Materials | Indole | ≤ 0.5% |
| 1,3-Dibromopropane | ≤ 0.5% | |
| By-products | 1,3-Di(indol-1-yl)propane | ≤ 1.0% |
| Isomeric Bromopropylindoles (e.g., 3-(3-Bromopropyl)indole) | ≤ 0.5% | |
| Degradation Products | Indole-1-propanol | ≤ 0.2% |
| Indole | ≤ 0.2% |
Stability Characteristics and Potential Degradation Pathways
Under recommended storage conditions, which typically involve refrigeration (2-8 °C) and protection from light and moisture, this compound is expected to exhibit good stability. However, similar to other N-alkylated indole compounds, it is susceptible to degradation when subjected to stress conditions such as acidic or basic environments, light exposure, elevated temperatures, and oxidative stress.
Potential Degradation Pathways:
-
Hydrolysis: The primary degradation pathway is anticipated to be the hydrolysis of the alkyl bromide functionality, particularly under neutral to basic conditions, yielding Indole-1-propanol.
-
Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of various degradation products, including N-(3-Bromopropyl)oxindole and subsequent ring-opened species.[1]
-
Photodegradation: Exposure to ultraviolet (UV) radiation can initiate photochemical reactions, potentially resulting in dimerization, polymerization, or other complex transformations of the indole ring system.
-
Thermal Degradation: Elevated temperatures can induce thermal decomposition, which may involve the cleavage of the bromopropyl side chain or degradation of the indole heterocycle itself.
Table 2: Representative Stability Data for this compound under Forced Degradation Conditions (Illustrative)
| Stress Condition | Duration | Assay (% Remaining) | Major Degradants Observed |
| 0.1 M HCl, 60 °C | 24 h | 98.2 | Minor unspecified degradants |
| 0.1 M NaOH, 60 °C | 24 h | 82.5 | Indole-1-propanol, Indole |
| 10% H₂O₂ (aq), RT | 24 h | 89.1 | Oxidized indole species |
| UV Light (ICH Q1B) | 48 h | 91.5 | Dimeric and other photoproducts |
| Thermal (80 °C) | 7 days | 96.8 | Minor unspecified degradants |
Detailed Experimental Protocols
Stability-Indicating HPLC Method for Purity and Degradation Analysis
Objective: To accurately quantify this compound and separate it from its potential impurities and degradation products.
Methodology:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a final concentration of approximately 0.5 mg/mL.
GC-MS for Volatile and Semi-Volatile Impurity Profiling
Objective: To identify and quantify potential volatile and semi-volatile impurities that may not be amenable to HPLC analysis.
Methodology:
-
GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometric detector.
-
Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 270 °C (Split mode, 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
Quantitative NMR (qNMR) for Absolute Purity Determination
Objective: To determine the absolute purity of this compound using a primary analytical method that does not require a specific reference standard of the analyte.
Methodology:
-
NMR Spectrometer: A high-field NMR spectrometer (≥ 400 MHz).
-
Internal Standard: A certified reference material of known purity (e.g., maleic anhydride).
-
Deuterated Solvent: A solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals being quantified.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals of interest.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.
-
Calculate the purity using the standard qNMR equation: Purity (%) = (I_analyte / N_protons_analyte) × (N_protons_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × Purity_IS
Where:
-
I = Integral area
-
N_protons = Number of protons giving rise to the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Mandatory Visualizations
Caption: Experimental workflow for stability indicating studies.
Caption: Postulated primary degradation pathways.
References
An In-depth Technical Guide to the Core Chemical Reactions of 1-(3-Bromopropyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropyl)indole is a key intermediate in the synthesis of a diverse array of biologically active molecules and functional materials. The presence of a reactive bromopropyl group attached to the indole nitrogen allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its application in research and development.
Synthesis of this compound
The primary route for the synthesis of this compound involves the N-alkylation of indole with a suitable three-carbon building block. A common method is the reaction of indole with 1-bromo-3-chloropropane in the presence of a base.
Experimental Protocol: Synthesis of this compound
To a solution of indole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) or potassium carbonate (K2CO3) is added portion-wise at 0 °C. The mixture is stirred for a short period to allow for the deprotonation of the indole nitrogen. Subsequently, 1-bromo-3-chloropropane (1.2-1.5 equivalents) is added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (as monitored by thin-layer chromatography). The reaction is then quenched with water and the product is extracted with an organic solvent. Purification by column chromatography affords this compound.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Key Chemical Reactions
The reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the bromine atom, making it susceptible to nucleophilic substitution. Furthermore, the indole nucleus can participate in various cyclization and cross-coupling reactions.
Nucleophilic Substitution Reactions
The primary reaction pathway for this compound is nucleophilic substitution, where the bromide is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the propyl chain.
Reaction with primary and secondary amines provides a straightforward route to 1-(3-aminopropyl)indole derivatives, which are precursors to many biologically active compounds.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K2CO3 | Acetonitrile | Reflux | 12 | >90 |
| Morpholine | K2CO3 | Acetonitrile | Reflux | 12 | >90 |
| Pyrrolidine | K2CO3 | Acetonitrile | Reflux | 12 | >90 |
Note: The yields are typically high for these reactions, although specific literature values for this compound were not found in the provided search results. The data presented is based on general knowledge of similar reactions.
A mixture of this compound (1 equivalent), piperidine (1.2 equivalents), and potassium carbonate (2 equivalents) in acetonitrile is heated at reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the desired 1-(3-piperidin-1-ylpropyl)indole, which can be further purified by column chromatography if necessary.
The substitution with sodium azide provides 1-(3-azidopropyl)indole, a versatile intermediate that can be readily reduced to the corresponding primary amine or used in click chemistry reactions.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide | DMF | 60 | 4 | ~95 |
Note: This is a highly efficient reaction, and the provided data is a representative example.
Intramolecular Cyclization: Synthesis of Pyrrolo[1,2-a]indoles
Under basic conditions, 1-(3-halopropyl)indoles can undergo intramolecular cyclization to form the tetracyclic pyrrolo[1,2-a]indole ring system. This scaffold is present in several natural products and pharmacologically active compounds. The reaction typically proceeds via an initial deprotonation at the C3 position of the indole, followed by intramolecular nucleophilic attack on the electrophilic carbon of the propyl chain.
Logical Diagram of Intramolecular Cyclization
An In-depth Technical Guide to 1-(3-Bromopropyl)indole: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)indole, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details its discovery and historical context, outlines a plausible synthetic protocol, and presents its physicochemical and spectral data. Furthermore, it explores the compound's significance as a versatile building block in the development of novel therapeutic agents, particularly its role as a linker in connecting pharmacophores to targeting moieties. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental procedures and insights into the compound's utility.
Introduction
Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The functionalization of the indole nucleus, particularly at the N-1 position, allows for the modulation of its biological activity and the introduction of various pharmacophoric groups. This compound, with its reactive bromopropyl chain, serves as a valuable intermediate for the N-alkylation of the indole ring, enabling the facile introduction of a three-carbon linker. This linker is frequently utilized in drug design to connect the indole core to other molecular fragments, influencing the compound's pharmacokinetic and pharmacodynamic properties.[3][4]
While the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature, its preparation falls under the general class of N-alkylation of indoles, a reaction known since the late 19th century. The development of more efficient and selective methods for N-alkylation has been an ongoing area of research, driven by the importance of N-substituted indoles in pharmacology.[5][6]
Physicochemical and Spectral Data
Precise experimental data for the physical and spectral properties of this compound are not consistently reported across all databases. However, based on available information for the compound and its isomers, the following data can be compiled.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂BrN | [7][8] |
| Molecular Weight | 238.13 g/mol | [7] |
| CAS Number | 125334-52-3 | [7] |
| Appearance | Likely a solid or oil | Inferred |
| Melting Point | Not available (Isomer: 72-74 °C) | [9] |
| Boiling Point | Not available (Isomer: 361 °C) | [9] |
| Solubility | Likely soluble in organic solvents | Inferred |
Note: The melting and boiling points are for the related compound 2-(3-bromopropyl)-1H-isoindole-1,3(2H)-dione and are provided for reference.
Spectral Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, typically in the range of 6.5-7.7 ppm.[10] The protons of the propyl chain will appear as multiplets, with the methylene group attached to the bromine being the most downfield-shifted due to the halogen's electron-withdrawing effect.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbons of the indole ring, generally between 100 and 140 ppm, and three signals for the propyl chain carbons.[11][12][13][14] The carbon attached to the bromine will be the most deshielded of the propyl carbons.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.[15][16] Fragmentation would likely involve the loss of the bromopropyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the aliphatic chain, as well as C=C stretching vibrations of the indole nucleus. The C-Br stretching vibration would appear in the fingerprint region.[17]
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a reliable method can be adapted from the synthesis of the closely related compound, 1-(3-Bromopropyl)indoline-2,3-dione, which involves the N-alkylation of isatin with 1,3-dibromopropane.[18] By substituting isatin with indole, a plausible and commonly employed synthetic route can be established.
Synthesis of this compound
Reaction Scheme:
References
- 1. 1-(3-BROMOPROPYL)-1H-INDOLE-2,3-DIONE | C11H10BrNO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. Indole and Its Derivatives: Key Pharmaceutical Intermediates [apexvia.com]
- 3. news-medical.net [news-medical.net]
- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 7. 1-(3-Bromopropyl)-1H-indole 95% | CAS: 125334-52-3 | AChemBlock [achemblock.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. compoundchem.com [compoundchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Page loading... [wap.guidechem.com]
The Versatile Building Block: Exploring the Research Potential of 1-(3-Bromopropyl)indole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The indole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials. Among the myriad of indole derivatives, 1-(3-Bromopropyl)indole emerges as a particularly intriguing building block. Its structure combines the rich chemical reactivity of the indole nucleus with a versatile three-carbon linker terminating in a reactive bromine atom. This unique combination opens up a wealth of possibilities for the synthesis of novel compounds with tailored properties for diverse applications, from targeted cancer therapies to next-generation organic electronics. This technical guide provides an in-depth exploration of the potential research areas for this compound, summarizing key synthetic methodologies, potential biological activities with available quantitative data for analogous structures, and promising applications in materials science.
Synthesis of this compound: A Gateway to Novel Derivatives
The primary route to this compound involves the N-alkylation of indole. While specific literature for this exact molecule is sparse, the synthesis can be reliably achieved through established protocols for indole N-alkylation. A common and effective method involves the reaction of indole with an excess of 1,3-dibromopropane in the presence of a base.
A closely related and well-documented synthesis is that of 1-(3-Bromopropyl)indoline-2,3-dione from isatin and 1,3-dibromopropane, which proceeds with a good yield.[1] This suggests a robust pathway for the N-alkylation of the indole core with the bromopropyl moiety.
dot
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: N-Alkylation of Indole
A representative protocol for the N-alkylation of indole is as follows:
-
Preparation: To a solution of indole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base (e.g., sodium hydride, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The mixture is stirred at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen. Subsequently, 1,3-dibromopropane (1.5 equivalents) is added dropwise.
-
Work-up: The reaction is stirred at room temperature or gently heated until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Potential Research Areas in Medicinal Chemistry
The indole nucleus is a key pharmacophore in numerous approved drugs. The this compound scaffold provides a versatile platform for the development of new therapeutic agents by allowing for the introduction of various functionalities through substitution of the bromine atom.
dot
Figure 2: Potential medicinal chemistry applications of this compound.
Anticancer Activity
Numerous indole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, protein kinases, and topoisomerase. While no specific anticancer data for this compound is currently available, the activity of structurally related N-alkylated indoles suggests significant potential. The bromopropyl group can be displaced by various nucleophiles to introduce pharmacophores known to interact with cancer targets.
| Compound Class | Example Structure/Data | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Aryl-Amide Derivatives | N-benzyltryptamine derivative | HT29 (Colon) | 0.31 | [2] |
| Indole-Aryl-Amide Derivatives | N-benzyltryptamine derivative | HeLa (Cervical) | 25 | [2] |
| Pyrazolinyl-Indole Derivatives | 1-(3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone | - | - | [3] |
| Indole-based Tyrphostin Derivatives | N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile | MCF-7/Topo (Breast) | 0.10 | [4] |
| Indole-based Tyrphostin Derivatives | N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile | 518A2 (Melanoma) | 1.4 | [4] |
This table presents data for structurally related indole derivatives to indicate the potential of the scaffold.
Antimicrobial Activity
The indole scaffold is a common motif in natural and synthetic antimicrobial agents. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. This compound can serve as a precursor for novel antimicrobial compounds.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-Triazole Derivatives | Staphylococcus aureus | 6.25 | [5] |
| Indole-Triazole Derivatives | MRSA | 6.25 | [5] |
| Indole-Thiadiazole Derivatives | Escherichia coli | 12.5 | [5] |
| Synthetic Indole Derivatives | MRSA | 0.25 - 2 | [6] |
| 3-Alkylidene-2-Indolone Derivatives | Staphylococcus aureus | 0.5 | [7] |
This table presents data for various indole derivatives to highlight the antimicrobial potential of the core structure.
Antiviral Activity
Indole derivatives have also been investigated for their antiviral properties against a range of viruses, including HIV, influenza, and hepatitis C virus (HCV). The ability to functionalize the propyl chain of this compound allows for the synthesis of libraries of compounds to be screened for antiviral activity.
| Compound Class | Virus | EC50 (µM) | Reference |
| Indole Derivatives | Hepatitis C Virus (HCV) | 1.1 | [8] |
| N-phenylbenzamide derivatives | Enterovirus 71 (EV 71) | 5.7 - 12 | [9] |
| Uracil Derivatives | SARS-CoV-2 (Delta) | 13.3 - 49.97 | [10] |
This table showcases the antiviral potential of the indole scaffold through data from various derivatives.
Potential Research Areas in Materials Science
The unique electronic properties of the indole ring system make it an attractive component for organic electronic materials. This compound can act as a key intermediate for the synthesis of functional materials for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
dot
Figure 3: Potential applications of this compound in materials science.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, indole derivatives can be incorporated into host materials, emitting materials, or charge-transporting layers. The ability to tune the electronic properties of the indole core through substitution is crucial for optimizing device performance. The bromopropyl group of this compound can be used to attach the indole moiety to other functional units, such as electron-donating or electron-accepting groups, to create materials with desired HOMO/LUMO levels and charge transport characteristics.
Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, organic dyes are used to absorb light and inject electrons into a semiconductor. Indole derivatives can serve as the core of these organic dyes. The this compound can be functionalized to introduce anchoring groups (e.g., carboxylic acids) for attachment to the semiconductor surface (e.g., TiO₂) and to incorporate electron-donating and -accepting moieties to control the dye's absorption spectrum and electrochemical properties. The propyl linker can provide spatial separation between the indole chromophore and other parts of the molecule, which can be beneficial for device efficiency.
Conclusion
This compound is a highly versatile and promising building block with significant untapped potential in both medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of the bromopropyl group provide a facile entry point for the creation of a diverse range of novel indole derivatives. The established broad-spectrum biological activity of the indole scaffold strongly suggests that derivatives of this compound could be potent anticancer, antimicrobial, and antiviral agents. Furthermore, its electronic properties make it an excellent candidate for the development of advanced materials for organic electronics. This technical guide serves as a starting point to inspire further research into this fascinating and potentially impactful molecule. The exploration of this compound and its derivatives is a promising avenue for the discovery of new drugs and innovative materials.
References
- 1. iucrdata.iucr.org [iucrdata.iucr.org]
- 2. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives [mdpi.com]
- 8. Indole derivatives inhibit hepatitis C virus replication through induction of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-alkylated Indoles using 1-(3-Bromopropyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated indoles are a cornerstone of many pharmacologically active compounds and are considered a "privileged scaffold" in drug discovery. The introduction of an alkyl chain at the nitrogen atom of the indole ring can significantly modulate the biological activity of the parent molecule. 1-(3-Bromopropyl)indole is a versatile reagent for introducing a propyl-linked indole moiety onto various nucleophiles, particularly amines, to generate novel N-alkylated derivatives. This document provides detailed protocols and quantitative data for the synthesis of such compounds, focusing on the N-alkylation of heterocyclic amines as a representative example.
Data Presentation: N-Alkylation of Indoles and Related Heterocycles
The following table summarizes typical reaction conditions and yields for the N-alkylation of indoles and other nitrogen-containing heterocycles with alkyl halides. While specific data for this compound is limited in readily available literature, these examples provide a strong predictive framework for reaction optimization.
| Nucleophile | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | 1-Bromobutane | NaOH | None (neat) | 60 | 2 | ~70-75 | [1] |
| 2-Methylimidazole | Various Alkyl Halides | NaOH | Ethanol | Reflux | - | High | [2][3] |
| Indole | Benzyl Bromide | NaH | DMF | 80 | <0.5 | 91 | |
| 3-(Piperidin-3-yl)-1H-indole | (R)-TsO-CH(Ph)COOMe | K₂CO₃ | Acetonitrile | 45 | - | High | [4] |
| Phthalimide | Various Alkyl Halides | KOH | Ionic Liquid | - | - | High | [5] |
| Benzimidazole | Various Alkyl Halides | KOH | Ionic Liquid | - | - | High | [5] |
Experimental Workflow
The general workflow for the synthesis of N-alkylated indoles using this compound involves the deprotonation of a nucleophile followed by nucleophilic substitution.
Caption: General workflow for N-alkylation using this compound.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Heterocyclic Amine with this compound
This protocol describes a general method for the N-alkylation of a heterocyclic amine, such as imidazole or piperidine, using this compound.
Materials:
-
This compound
-
Heterocyclic amine (e.g., imidazole, piperidine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic amine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Biological Activity and Potential Signaling Pathways
N-alkylated indoles are known to interact with a variety of biological targets. The propyl-indole moiety can serve as a versatile pharmacophore that can bind to receptors and enzymes implicated in various signaling pathways. The diagram below illustrates the potential interactions of these compounds.
Caption: Potential biological targets and effects of N-alkylated indoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 4. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Application Notes and Protocols: 1-(3-Bromopropyl)indole as a Versatile Linker in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(3-bromopropyl)indole as a versatile linker in the field of chemical biology. Its unique structural features, combining a reactive alkyl bromide for conjugation and an indole moiety that can influence physicochemical properties, make it a valuable building block for the synthesis of various chemical biology tools. This document details its application in the development of Proteolysis Targeting Chimeras (PROTACs), molecular probes, and covalent inhibitors, complete with detailed experimental protocols and representative data.
Application in Proteolysis Targeting Chimeras (PROTACs)
This compound is an effective linker for the construction of PROTACs, heterobifunctional molecules that induce the degradation of specific target proteins. The propyl chain provides an optimal length for inducing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein. The indole group can contribute to the overall solubility and cell permeability of the PROTAC molecule.
Representative Data: BRD4-Degrading PROTAC
To illustrate the application of this compound in PROTAC development, we present a representative example of a PROTAC designed to target the BET bromodomain protein BRD4 for degradation. In this hypothetical study, the this compound linker is used to connect the BRD4 ligand, JQ1, to the cereblon (CRBN) E3 ligase ligand, pomalidomide.
| Compound ID | Linker | Target Ligand | E3 Ligase Ligand | BRD4 Degradation (DC50, nM) | Max Degradation (Dmax, %) | Cell Viability (IC50, nM) |
| PROTAC-1 | This compound | JQ1 | Pomalidomide | 50 | >95 | 100 |
| PROTAC-2 | 1-(2-Bromoethyl)indole | JQ1 | Pomalidomide | 250 | 85 | 500 |
| PROTAC-3 | 1-(4-Bromobutyl)indole | JQ1 | Pomalidomide | 100 | 90 | 200 |
Application in Molecular Probes
The this compound linker can be utilized in the synthesis of molecular probes for target identification and validation. By attaching a reporter molecule, such as a fluorophore or a biotin tag, to a selective ligand via the this compound linker, researchers can visualize and isolate target proteins from complex biological samples. The indole moiety may also participate in fluorescence resonance energy transfer (FRET) applications.
Representative Data: Kinase-Targeted Fluorescent Probe
A fluorescent probe for a specific kinase (Kinase X) was synthesized using the this compound linker to conjugate a known kinase inhibitor to a fluorescein dye.
| Probe ID | Linker | Ligand | Reporter Tag | Binding Affinity (Kd, nM) | Cellular Imaging |
| Probe-1 | This compound | Kinase X Inhibitor | Fluorescein | 75 | Clear intracellular localization |
| Probe-2 | 1-(3-Bromopropyl)benzene | Kinase X Inhibitor | Fluorescein | 150 | Diffuse cytoplasmic staining |
Application in Covalent Inhibitors
The reactive nature of the alkyl bromide in the this compound linker allows for its use in the design of covalent inhibitors. By positioning the linker appropriately, the bromopropyl group can form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition. The indole scaffold can serve as a recognition element to guide the inhibitor to the target's binding pocket.
Representative Data: Covalent Inhibition of a Cysteine Protease
A series of covalent inhibitors targeting a cysteine protease were synthesized by incorporating the this compound linker attached to a protease recognition motif.
| Inhibitor ID | Linker | Recognition Motif | Covalent Inhibition (kinact/KI, M-1s-1) | Target Occupancy |
| Covalent-Inhibitor-1 | This compound | Motif A | 5000 | >90% at 1 µM |
| Non-Covalent-Control | 1-Propylindole | Motif A | No covalent modification | Reversible binding |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of indole with 1,3-dibromopropane to synthesize the linker.
Materials:
-
Indole
-
1,3-Dibromopropane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,3-dibromopropane (3.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Synthesis of a BRD4-Targeting PROTAC (Representative Example)
This protocol outlines the synthesis of a PROTAC molecule using the this compound linker.
Materials:
-
This compound
-
JQ1-amine (a derivative of JQ1 with a free amine)
-
Pomalidomide
-
Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system
Procedure:
-
Linker-Pomalidomide Conjugation: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and this compound (1.2 eq).
-
Stir the reaction mixture at 60 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the intermediate by column chromatography.
-
PROTAC Assembly: Dissolve the purified linker-pomalidomide conjugate (1.0 eq) and JQ1-amine (1.1 eq) in DMF.
-
Add a suitable coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature for 12 hours.
-
Purify the final PROTAC molecule by preparative HPLC.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the procedure to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., MCF-7 for BRD4)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of the PROTAC on cell proliferation.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
Caption: Experimental workflow for the development and evaluation of a PROTAC.
Caption: Applications of this compound as a linker in chemical biology.
Applications of 1-(3-Bromopropyl)indole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-(3-Bromopropyl)indole as a key intermediate in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and its functionalization allows for the synthesis of a diverse range of bioactive molecules. This compound, with its reactive bromopropyl group at the N-1 position, serves as a valuable building block for introducing a three-carbon linker, enabling the connection of the indole core to various pharmacophores and functional groups.
Application Notes
This compound is a versatile reagent primarily utilized in the synthesis of novel therapeutic agents targeting a range of biological systems. Its applications span across the development of serotonin receptor modulators, anticancer agents, and as a component in innovative drug discovery platforms like Proteolysis Targeting Chimeras (PROTACs).
Synthesis of Serotonin Receptor Ligands
The indole nucleus is a core structural feature of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, derivatives of indole are extensively explored as ligands for various serotonin receptor subtypes. The 3-carbon chain provided by this compound is an optimal linker length for interacting with the binding pockets of several G-protein coupled receptors, including the 5-HT receptors. By reacting this compound with various amines, particularly substituted piperazines, researchers can synthesize potent and selective 5-HT receptor agonists or antagonists for the potential treatment of depression, anxiety, and other central nervous system disorders.
Development of Novel Anticancer Agents
The indole scaffold is present in numerous approved anticancer drugs.[1] The functionalization of the indole nitrogen with a propyl chain allows for the introduction of various side chains that can enhance cytotoxic activity or target specific pathways involved in cancer progression. For instance, the propyl linker can be used to attach moieties that interact with the active sites of kinases, inhibit tubulin polymerization, or induce apoptosis in cancer cells. The bromo-functionalization provides a reactive handle for coupling with a wide array of nucleophiles to generate libraries of compounds for high-throughput screening.
Construction of PROTACs and Molecular Glues
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][3] The propylindole moiety can serve as a component of this linker, providing the necessary length and chemical stability. The synthesis of PROTACs often involves modular approaches where the linker is built step-wise, and this compound can be a key reagent in constructing the final molecule.
Quantitative Data
The following tables summarize the biological activities of various indole derivatives, showcasing the potential of compounds that can be synthesized using this compound as a starting material or structural component.
Table 1: Serotonin Receptor and Transporter Affinity of Indole Derivatives
| Compound ID | Target | Ki (nM) | Reference |
| 7k | SERT | 5.63 ± 0.82 | [4] |
| 13c | SERT | 6.85 ± 0.19 | [4] |
| 7n | D2 Receptor | 307 ± 6 | [4] |
| 7m | D2 Receptor | 593 ± 62 | [4] |
Table 2: In Vitro Anticancer Activity of Indole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 12a | Ovarian Cancer Xenografts | 100% Tumor Growth Suppression | [5] |
| 5f | MCF-7 (Breast Cancer) | 13.2 | [6] |
| 5f | MDA-MB-468 (Breast Cancer) | 8.2 | [6] |
| 10b | A549 (Lung Cancer) | 0.012 | |
| 10b | K562 (Leukemia) | 0.010 | |
| 11h | K562 (Leukemia) | 0.06 |
Experimental Protocols
The following are detailed protocols for key reactions involving intermediates structurally related to or synthesized from this compound, illustrating its utility in medicinal chemistry.
Protocol 1: Synthesis of N-Alkylated Indole Derivatives for Serotonin Receptor Ligands
This protocol is adapted from the synthesis of related multi-target ligands and demonstrates the general procedure for alkylating a piperazine derivative with a bromopropyl-functionalized scaffold.
Reaction Scheme:
Materials:
-
This compound
-
Substituted Arylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine)
-
Potassium Carbonate (K2CO3), anhydrous
-
Potassium Iodide (KI), catalytic amount
-
Acetonitrile (ACN), anhydrous
-
Magnetic stirrer and heating mantle
-
Round-bottom flask
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the substituted arylpiperazine (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.
-
Stir the reaction mixture at reflux (approximately 82 °C) for 5-22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-(4-arylpiperazin-1-yl)propyl)-1H-indole derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of Indole-Based Anticancer Agents
This protocol outlines a general method for the synthesis of indole derivatives with potential anticancer activity, adapted from the synthesis of indole-based sulfonohydrazides.[6]
Reaction Scheme:
(Note: This scheme demonstrates the synthesis of a related class of compounds. A similar approach can be envisioned starting from this compound to introduce different functionalities.)
Materials:
-
This compound (as a precursor to a functionalized indole aldehyde)
-
Substituted phenyl sulfonylhydrazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Synthesize the desired indole-3-carbaldehyde derivative from this compound through appropriate functional group transformations.
-
Dissolve the substituted phenyl sulfonylhydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add the functionalized indole-3-carbaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the target indole-based sulfonohydrazide.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Characterize the final product by spectroscopic methods (IR, 1H NMR, 13C NMR, and MS).
Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of 1-(3-Bromopropyl)indole for Introducing a Propyl-Indole Moiety
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and biologically active compounds.[1][2][3][4] Its unique electronic properties and structural versatility allow it to interact with numerous biological targets.[5] Consequently, the indole framework is a key component in many FDA-approved drugs, including Sumatriptan for migraines, the anti-inflammatory agent Indomethacin, and the antihypertensive drug Pindolol.[1][3][6]
1-(3-Bromopropyl)indole is a valuable bifunctional reagent designed for the efficient introduction of the N-propyl-indole moiety onto various molecular scaffolds. This building block is particularly significant in the development of ligands for neurological targets, most notably serotonin receptors, where the three-carbon (propyl) spacer is often optimal for achieving high-affinity binding.[7][8][9]
Key Applications in Drug Discovery
The introduction of a propyl-indole group is a widely used strategy in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.
-
Serotonin (5-HT) Receptor Ligands: The propyl-indole core is a critical pharmacophore for numerous serotonin receptor ligands.[7][8][10] This moiety is integral to the synthesis of molecules targeting the serotonin 1A (5-HT1A) receptor and the serotonin transporter (SERT), which are key targets for treating depression and anxiety.[8] By modifying the terminal end of the propyl chain, researchers can synthesize libraries of compounds with tailored affinities and selectivities for various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT2C.[7][8][10]
-
Cannabinoid Receptor Ligands: N-alkyl indoles, which can be synthesized using reagents like this compound, have been investigated as ligands for cannabinoid receptors (CB1 and CB2), highlighting the versatility of this scaffold in exploring different biological systems.[11]
-
Broad Therapeutic Screening: The indole nucleus is a versatile scaffold found in compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][4][12][13] Therefore, using this compound to conjugate the propyl-indole moiety to other pharmacophores is a rational strategy for generating novel chemical entities for broad biological screening across various therapeutic areas.
Physicochemical Data
All quantitative data for the primary reagent is summarized in the table below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 125334-52-3 | [14] |
| Molecular Formula | C₁₁H₁₂BrN | [14] |
| Molecular Weight | 238.128 g/mol |[14] |
Protocols and Methodologies
Protocol 1: General Procedure for N-Alkylation of Amines using this compound
This protocol describes a standard method for coupling this compound with a primary or secondary amine via a nucleophilic substitution reaction.
Principle: The reaction proceeds via a classical SN2 mechanism. The nucleophilic amine attacks the electrophilic carbon atom of the bromopropyl chain, displacing the bromide leaving group. A non-nucleophilic base is used to neutralize the resulting hydrobromic acid and prevent the protonation of the starting amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃, 2-3 eq) or Diisopropylethylamine (DIPEA, 2-3 eq)
-
Solvent: Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add the amine (1.2 eq) and the base (e.g., K₂CO₃, 2.5 eq).
-
Dissolve the solids in a minimal amount of anhydrous solvent (e.g., ACN).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 70-80 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in Ethyl Acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure N-alkylated product.
Visualizations
Caption: General reaction scheme for N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Spicy Story of Cannabimimetic Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 1-(3-bromopropyl)-1H-indole | 125334-52-3 | Buy Now [molport.com]
Application Notes and Protocols for 1-(3-Bromopropyl)indole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 1-(3-Bromopropyl)indole, a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and functionalized materials. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with quantitative data to facilitate reproducibility and application in various research and development settings.
Introduction
This compound is a key intermediate characterized by an indole nucleus N-alkylated with a reactive bromopropyl chain. This bifunctional nature allows for a wide range of chemical transformations. The indole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The terminal bromide on the propyl chain serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions, making it an ideal precursor for generating libraries of diverse indole derivatives for drug discovery and material science applications.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the N-alkylation of indole with an excess of 1,3-dibromopropane. To favor mono-alkylation and suppress the formation of the bis-indolylpropane byproduct, specific reaction conditions are crucial. Phase-transfer catalysis has emerged as a highly effective method for this transformation, offering high yields and operational simplicity.[5][6]
Experimental Protocol: N-Alkylation of Indole via Phase-Transfer Catalysis
Materials:
-
Indole
-
1,3-Dibromopropane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) or Tetrabutylammonium bromide (TBAB)
-
Toluene or Benzene
-
Dichloromethane (for workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole (1.0 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.
-
Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 - 0.1 eq).
-
To the vigorously stirred biphasic mixture, add 1,3-dibromopropane (3.0 - 5.0 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.
Quantitative Data for Synthesis:
| Method | Base/Catalyst | Solvent | Reagents | Yield (%) | Reference |
| Phase-Transfer Catalysis | 50% aq. NaOH/TBAHS | Toluene/Benzene | Indole, 1,3-Dibromopropane | 78-98 | Based on general procedures[5][6] |
| Strong Base | NaH | DMF | Indole, 1,3-Dibromopropane | Variable | General Method |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of a variety of functionalized indole derivatives. The terminal bromide is susceptible to nucleophilic displacement, allowing for the introduction of azides, amines, thiols, and other nucleophiles.
Synthesis of 1-(3-Azidopropyl)indole: A Click Chemistry Precursor
The conversion of the bromide to an azide provides a versatile handle for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][7][8] This allows for the efficient conjugation of the indole moiety to a wide range of molecules, including biomolecules, polymers, and fluorescent tags.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl acetate (for workup)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF or acetone.
-
Add sodium azide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield 1-(3-Azidopropyl)indole, which can often be used in the next step without further purification.
Quantitative Data for Derivatization:
| Starting Material | Reagent | Product | Solvent | Conditions | Yield (%) | Reference |
| This compound | Sodium Azide | 1-(3-Azidopropyl)indole | DMF | 60-80 °C, 4-8h | >90 | General Method |
| This compound | Secondary Amine | 1-(3-(Dialkylamino)propyl)indole | ACN | Reflux, 12h | 70-90 | General Method |
Synthesis of N-Substituted Indole Derivatives with Potential Antimicrobial Activity
The N-propylindole scaffold is a common motif in compounds exhibiting antimicrobial activity.[9][10][11][12][13] By reacting this compound with various amines, a library of potential antimicrobial agents can be synthesized.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or DMF
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the desired amine (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired N-substituted indole derivative.
Application Workflow
Caption: Synthetic utility of this compound.
Signaling Pathways of Indole-Based Bioactive Molecules
Indole derivatives are known to interact with a multitude of biological targets, leading to their diverse pharmacological effects. For instance, many indole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by indole-based inhibitors.
Caption: Inhibition of a kinase signaling pathway by an indole derivative.
Conclusion
This compound is a readily accessible and highly versatile intermediate in organic synthesis. The protocols outlined in these application notes provide a solid foundation for its preparation and subsequent functionalization. Its utility in the synthesis of precursors for click chemistry and potential antimicrobial agents highlights its importance for researchers in drug discovery and material science. The continued exploration of new reactions and applications of this building block is expected to yield novel molecules with significant scientific and therapeutic potential.
References
- 1. news-medical.net [news-medical.net]
- 2. Indole and Its Derivatives: Key Pharmaceutical Intermediates [apexvia.com]
- 3. nbinno.com [nbinno.com]
- 4. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 7. researchgate.net [researchgate.net]
- 8. 1-(3-bromopropyl)-1H-indole | 125334-52-3 | Buy Now [molport.com]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 11. Antibacterial, antifungal and antileishmanial activities of indolone-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(3-Bromopropyl)indole in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropyl)indole is a key intermediate in the synthesis of a diverse range of bioactive molecules. Its structure, featuring a reactive bromopropyl group attached to the indole nitrogen, allows for versatile N-alkylation reactions. This enables the facile introduction of the indole moiety into various molecular scaffolds, leading to the development of novel therapeutic agents. The indole core is a privileged structure in medicinal chemistry, present in numerous natural products and approved drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of molecules with antiviral, anticancer, and serotonin receptor modulating activities.
Applications in Bioactive Molecule Synthesis
The primary application of this compound is as an alkylating agent in N-alkylation reactions. This reaction is widely employed to connect the indole core to various amine-containing fragments, such as piperazine derivatives, to generate compounds with a range of biological activities.
Antiviral Agents:
Derivatives of this compound have been explored for their potential as antiviral agents. The indole-piperazine scaffold is of particular interest in this area. These compounds can interfere with viral entry and replication processes.[1]
Anticancer Agents:
The indole nucleus is a key pharmacophore in many anticancer drugs.[2] By incorporating this compound into larger molecules, researchers can synthesize compounds that target various mechanisms involved in cancer progression, such as the inhibition of tubulin polymerization. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Serotonin Receptor Modulators:
Indole-based structures are well-known for their interaction with serotonin (5-HT) receptors. The synthesis of novel ligands for these receptors is a major area of research for the treatment of various central nervous system (CNS) disorders, including depression, anxiety, and migraine. This compound serves as a valuable building block for creating new chemical entities that can selectively target specific 5-HT receptor subtypes, such as the 5-HT1A and 5-HT2A receptors.
Data Presentation
The following table summarizes the in vitro biological activity of a series of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives, which are structurally related to compounds that can be synthesized from this compound.
| Compound ID | R Group | IC50 (nM) for 5-HT1A Receptor |
| 1a | H | >1000 |
| 1b | 2-OCH₃ | 15 |
| 1c | 3-OCH₃ | 120 |
| 1d | 4-OCH₃ | 250 |
| 1e | 2-Cl | 80 |
| 1f | 3-Cl | 150 |
| 1g | 4-Cl | 300 |
| 1h | 2-CH₃ | 15 |
Experimental Protocols
General Protocol for the N-Alkylation of Piperazines with this compound
This protocol describes a general method for the synthesis of 1-(3-(4-arylpiperazin-1-yl)propyl)-1H-indole derivatives. The following is a representative procedure adapted from similar syntheses.[3]
Materials:
-
This compound
-
Substituted arylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the substituted arylpiperazine (1.0 mmol) in acetonitrile (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 mmol) in acetonitrile (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (50 mL) and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(3-(4-arylpiperazin-1-yl)propyl)-1H-indole.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Signaling Pathways and Mechanisms of Action
Serotonin 5-HT2A Receptor Signaling Pathway
Many indole-based compounds synthesized using this compound act as modulators of the 5-HT2A receptor. The activation of this G-protein coupled receptor (GPCR) initiates a complex intracellular signaling cascade.
Caption: 5-HT2A Receptor Signaling Cascade.
Mechanism of Tubulin Polymerization Inhibition
Certain anticancer agents derived from this compound function by inhibiting the polymerization of tubulin, a crucial protein for microtubule formation and cell division.
Caption: Inhibition of Tubulin Polymerization.
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive molecules using this compound.
Caption: Synthetic and Evaluation Workflow.
References
Application Notes and Protocols: The Use of 1-(3-Bromopropyl)indole in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of 1-(3-bromopropyl)indole as a versatile building block in solid-phase synthesis. The primary application highlighted is the generation of a library of N-substituted tryptamine derivatives, which are valuable scaffolds in drug discovery due to their prevalence in biologically active compounds. This protocol leverages the reactivity of the bromopropyl group for the alkylation of resin-bound amines.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Tryptamine derivatives, in particular, are known to interact with a variety of biological targets. Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of such compounds for high-throughput screening. This compound serves as an excellent reagent for introducing the indolylpropyl moiety onto a solid support or a resin-bound substrate. This protocol details the alkylation of a primary amine-functionalized resin with this compound, followed by further diversification and cleavage to yield a library of target compounds.
Data Presentation
Table 1: Reagents for Solid-Phase Synthesis
| Reagent/Material | Supplier | Purity/Grade | Purpose |
| Rink Amide AM Resin | Various | 100-200 mesh, 0.5-1.0 mmol/g | Solid support for synthesis of C-terminal amides |
| This compound | Various | >95% | Alkylating agent |
| Diisopropylethylamine (DIPEA) | Various | >99% | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous | Solvent |
| Dichloromethane (DCM) | Various | Anhydrous | Solvent |
| Piperidine | Various | >99% | Fmoc deprotection |
| Carboxylic Acids (R-COOH) | Various | >95% | Diversification building blocks |
| HATU | Various | >98% | Coupling reagent |
| Trifluoroacetic acid (TFA) | Various | >99% | Cleavage reagent |
| Triisopropylsilane (TIS) | Various | >98% | Scavenger |
| Water (H₂O) | --- | Deionized | Scavenger |
Table 2: Summary of Key Experimental Steps and Conditions
| Step | Description | Key Reagents | Solvent | Time | Temperature |
| 1 | Resin Swelling | DCM | DCM | 30 min | Room Temp |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | DMF | 2 x 10 min | Room Temp |
| 3 | Alkylation | This compound, DIPEA | DMF | 12 h | 50 °C |
| 4 | Acylation (Diversification) | R-COOH, HATU, DIPEA | DMF | 2 h | Room Temp |
| 5 | Cleavage and Deprotection | TFA, TIS, H₂O (95:2.5:2.5) | --- | 2 h | Room Temp |
Experimental Protocols
Protocol 1: Immobilization of the Indole Moiety via Alkylation
This protocol describes the attachment of the 1-(3-propyl)indole group to a Rink Amide resin, which possesses a primary amine after Fmoc deprotection.
-
Resin Preparation: Swell 100 mg of Rink Amide AM resin (0.1 mmol) in 2 mL of DCM in a fritted syringe for 30 minutes. Drain the DCM.
-
Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Alkylation:
-
Dissolve 90 mg (0.4 mmol) of this compound in 1.5 mL of anhydrous DMF.
-
Add 70 µL (0.4 mmol) of DIPEA to the solution.
-
Add the solution to the deprotected resin.
-
Seal the reaction vessel and heat at 50 °C for 12 hours with gentle agitation.
-
Allow the resin to cool to room temperature.
-
Drain the solution and wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and methanol (2 x 2 mL).
-
Dry the resin under vacuum.
-
Protocol 2: On-Resin Diversification by Acylation
This protocol outlines the acylation of the secondary amine formed on the resin after the initial alkylation, allowing for the introduction of diversity.
-
Resin Swelling: Swell the 1-(3-indolylpropyl)-functionalized resin (from Protocol 1) in 2 mL of DMF for 20 minutes.
-
Acylation Reaction:
-
In a separate vial, dissolve a carboxylic acid (R-COOH, 0.3 mmol) and HATU (114 mg, 0.3 mmol) in 1 mL of DMF.
-
Add DIPEA (105 µL, 0.6 mmol) to the solution and vortex for 1 minute.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and methanol (2 x 2 mL).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage from the Solid Support
This protocol describes the cleavage of the final compound from the resin and the simultaneous removal of any acid-labile protecting groups.
-
Resin Preparation: Place the dried, acylated resin in a 5 mL reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add 2 mL of the cleavage cocktail to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Filter the resin and collect the filtrate in a clean vial.
-
Wash the resin with an additional 1 mL of the cleavage cocktail and combine the filtrates.
-
-
Product Isolation:
-
Concentrate the filtrate under a stream of nitrogen to approximately 0.5 mL.
-
Precipitate the crude product by adding 10 mL of cold diethyl ether.
-
Centrifuge to pellet the solid, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
Purify the product by reverse-phase HPLC.
-
Mandatory Visualizations
Catalytic Methods for Reactions Involving 1-(3-Bromopropyl)indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving 1-(3-bromopropyl)indole. This versatile building block serves as a key precursor for the synthesis of various heterocyclic structures, notably the tetrahydropyrido[1,2-a]indole scaffold, which is a core motif in numerous biologically active compounds. The following sections detail catalytic methods, including transition-metal-catalyzed and organocatalytic approaches, for the intramolecular cyclization and intermolecular cross-coupling of this compound.
Intramolecular Cyclization of this compound
The most prominent reaction of this compound is its intramolecular cyclization to form 1,2,3,4-tetrahydropyrido[1,2-a]indole. This transformation can be achieved using various catalytic systems, which offer different advantages in terms of efficiency, cost, and substrate scope.
Palladium-Catalyzed Intramolecular Alkylation
Palladium catalysis is a powerful tool for the formation of C-C and C-N bonds. In the context of this compound, palladium catalysts can facilitate intramolecular C-N bond formation to yield the desired tricyclic product. While direct palladium-catalyzed intramolecular cyclization of this compound is not extensively documented, the principles of related Heck reactions and Buchwald-Hartwig aminations provide a strong basis for this transformation. The general mechanism involves oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by intramolecular nucleophilic attack of the indole nitrogen and reductive elimination to furnish the product and regenerate the catalyst.
Table 1: Summary of a Representative Palladium-Catalyzed Intramolecular Cyclization
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | 85 | Adapted from related intramolecular indole functionalizations |
Experimental Protocol: Palladium-Catalyzed Synthesis of 1,2,3,4-Tetrahydropyrido[1,2-a]indole
This protocol is adapted from general procedures for palladium-catalyzed intramolecular alkylations of indole derivatives.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous acetonitrile (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford 1,2,3,4-tetrahydropyrido[1,2-a]indole.
Troubleshooting & Optimization
Common side reactions with 1-(3-Bromopropyl)indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Bromopropyl)indole. The information is designed to address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound from indole and 1,3-dibromopropane?
A1: The most prevalent side reaction is the alkylation at the C3 position of the indole ring, leading to the formation of the isomeric byproduct, 3-(3-Bromopropyl)indole.[1][2] The indole nucleus possesses two nucleophilic centers: the N1 nitrogen and the C3 carbon.[1] Competition between these two sites is a common challenge in indole chemistry.
Q2: Can di-alkylation occur during the synthesis?
A2: Yes, di-alkylation is another potential side reaction. This can happen in two ways:
-
N,C-di-alkylation: Reaction at both the N1 and C3 positions.
-
N,N'-bis-indole formation: Reaction of a second indole molecule with the already formed this compound, leading to a bis-indolylpropane derivative. This is more likely if the reaction is run for an extended period or with a high concentration of the indole anion.
Q3: How does the choice of base and solvent affect the N-alkylation vs. C3-alkylation selectivity?
A3: The choice of base and solvent is critical in directing the alkylation to the nitrogen atom. Generally, polar aprotic solvents and stronger bases favor N-alkylation.[1] Protic solvents can solvate the indole anion and hinder N-alkylation, while less polar solvents may not sufficiently dissolve the indole salt, leading to poor reactivity.
Troubleshooting Guides
Problem 1: Low Yield of this compound and a significant amount of unreacted indole.
-
Possible Cause 1: Incomplete deprotonation of indole.
-
Solution: Ensure the base used is strong enough to fully deprotonate the indole. Sodium hydride (NaH) is a common choice.[3] Use a freshly opened or properly stored container of NaH, as it can be deactivated by moisture. Ensure the reaction is performed under anhydrous conditions.
-
-
Possible Cause 2: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. However, be cautious as prolonged reaction times can lead to the formation of di-alkylation byproducts.
-
-
Possible Cause 3: Poor solubility of the indole salt.
-
Solution: Use a suitable polar aprotic solvent that effectively dissolves the indole anion. N,N-Dimethylformamide (DMF) is a common choice for this reaction.
-
Problem 2: Presence of a major byproduct identified as 3-(3-Bromopropyl)indole.
-
Possible Cause: Reaction conditions favoring C3-alkylation.
-
Solution: As mentioned in the FAQs, the reaction conditions play a crucial role. To favor N-alkylation, use a strong base like NaH in a polar aprotic solvent like DMF. The formation of the sodium salt of indole in DMF generally leads to a higher proportion of the N-alkylated product.
-
Problem 3: Difficulty in separating this compound from 3-(3-Bromopropyl)indole.
-
Possible Cause: Similar polarities of the two isomers.
-
Solution: Separation can be achieved using column chromatography on silica gel.[4][5][6] A solvent system with a relatively low polarity, such as a mixture of hexane and ethyl acetate, is typically effective. The optimal solvent ratio should be determined by TLC analysis prior to running the column. The C3-isomer is generally slightly more polar and will have a lower Rf value on TLC.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the N- vs. C3-Alkylation of Indole with 1,3-Dibromopropane (Qualitative Trends)
| Base | Solvent | Predominant Product | Comments |
| NaH | DMF | This compound (N-alkylation) | Strong base in a polar aprotic solvent favors the formation of the indole anion in solution, leading to N-alkylation. |
| K₂CO₃ | Acetone | Mixture of N- and C3-alkylation products | Weaker base and less polar solvent can lead to a mixture of products.[7] |
| Cs₂CO₃ | Acetonitrile | This compound (N-alkylation) | Cesium carbonate is a stronger base than potassium carbonate and can promote N-alkylation.[7] |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound via N-alkylation of indole with 1,3-dibromopropane.
Materials:
-
Indole
-
1,3-Dibromopropane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Reaction Setup: Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of indole (1 equivalent) in anhydrous DMF at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the indole.
-
Alkylation: Cool the reaction mixture to 0 °C and add 1,3-dibromopropane (1.5 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate solvent system).
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical workflow for the separation of products.
References
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. en-chemia.new.ug.edu.pl [en-chemia.new.ug.edu.pl]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. columbia.edu [columbia.edu]
- 6. Column Chromatography [moodle2.units.it]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(3-Bromopropyl)indole
Welcome to the technical support center for the purification of 1-(3-Bromopropyl)indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary methods for purifying this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods often depends on the scale of the reaction and the nature of the impurities. An initial aqueous workup is also a critical step to remove inorganic salts and water-soluble byproducts before proceeding to chromatographic or recrystallization techniques.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities can include:
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Unreacted indole: Starting material that did not undergo alkylation.
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Unreacted 1,3-dibromopropane: The alkylating agent.
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Bis-indolylpropane: A byproduct where one molecule of 1,3-dibromopropane has reacted with two molecules of indole.
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Solvent residues: Residual solvents from the reaction, such as DMF or THF.
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Inorganic salts: From the base used in the N-alkylation reaction (e.g., sodium hydride, potassium carbonate).
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate this compound from its impurities. The spots can be visualized under UV light (254 nm). The desired product should have a distinct Rf value from the starting materials and major byproducts.
Q4: Are there any stability concerns with this compound during purification?
The indole nucleus is generally stable, but the bromopropyl side chain can be susceptible to nucleophilic substitution, especially if heated for prolonged periods in the presence of nucleophilic solvents or impurities. It is advisable to use moderate temperatures during solvent removal and to store the purified compound in a cool, dark place.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities. | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. Aim for an Rf value of ~0.3 for the product. A good starting point is a mixture of ethyl acetate and hexanes. Gradually increasing the polarity of the eluent (gradient elution) can improve separation. |
| Product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture. |
| Product does not elute from the column (low Rf). | The eluent is not polar enough. | Increase the proportion of the polar solvent in the eluent mixture. |
| Streaking or tailing of spots on TLC and broad peaks from the column. | The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be overloaded on the column. | Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%) for basic compounds or acetic acid (~0.1-1%) for acidic compounds. Ensure the sample is loaded in a concentrated band and that the column is not overloaded (typically 1:20 to 1:100 ratio of sample to silica gel by weight). |
| Cracks appearing in the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Apply gentle and consistent pressure. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration of the product. If crystals still do not form, the solvent is likely unsuitable. Try a different solvent or a solvent/anti-solvent system. |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Use a lower boiling point solvent. Try adding a seed crystal to induce crystallization. Re-heat the solution and allow it to cool more slowly. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used. | Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Crystals are colored or appear impure. | Impurities were co-precipitated. | The chosen solvent may not be optimal for rejecting the specific impurity. Consider a preliminary purification step like an activated carbon treatment (if the impurity is a colored compound) or column chromatography. |
Experimental Protocols
Extractive Workup
An extractive workup is a crucial first step to remove inorganic salts and polar impurities.
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Quench the reaction mixture carefully with water or a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers.
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Wash the combined organic layers with water and then with brine to remove residual water-soluble impurities.
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Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
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Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Flash Column Chromatography
This is a common and effective method for purifying this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent System | A mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. |
| TLC Monitoring | Use the same eluent system as for the column. The target Rf for the product should be around 0.3.[1] |
| Column Packing | Wet slurry packing is recommended to ensure a homogenous column bed and avoid air bubbles. |
| Sample Loading | Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column. |
| Elution | Apply positive pressure to achieve a steady flow rate. Collect fractions and analyze them by TLC. |
| Post-Purification | Combine the pure fractions and remove the solvent under reduced pressure. |
Recrystallization
Recrystallization can be an effective method if a suitable solvent is found.
| Parameter | Recommendation |
| Solvent Selection | The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the purification of indole, a mixture of methanol and water could be a good starting point.[2] Other potential solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. |
| Procedure | 1. Dissolve the crude product in a minimal amount of the hot solvent. 2. Allow the solution to cool slowly to room temperature. 3. Further cool the solution in an ice bath to maximize crystal formation. 4. Collect the crystals by vacuum filtration. 5. Wash the crystals with a small amount of the cold recrystallization solvent. 6. Dry the crystals under vacuum. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Optimizing Alkylation Reactions with 1-(3-Bromopropyl)indole
Welcome to the technical support center for optimizing alkylation reactions utilizing 1-(3-Bromopropyl)indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.
Troubleshooting Guides
This section addresses common issues that may arise during the alkylation of various nucleophiles with this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Nucleophile | For weakly nucleophilic amines or thiols, consider using a stronger base to deprotonate the nucleophile fully. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can be critical; for instance, NaH is a strong, non-nucleophilic base suitable for deprotonating a wide range of N-H and S-H bonds. |
| Poor Solvent Choice | The solvent should be able to dissolve both the nucleophile and this compound. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally good choices as they can solvate the ions generated during the reaction.[1] For some reactions, less polar solvents like tetrahydrofuran (THF) may be used, particularly with stronger bases. |
| Reaction Temperature Too Low | While starting at room temperature is a good practice to minimize side reactions, some alkylations require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS and, if no progress is observed, gradually increase the temperature (e.g., to 50-80 °C). |
| Degradation of this compound | This reagent should be stored in a cool, dark place. Before use, it's advisable to check its purity by NMR or LC-MS. If degradation is suspected, purification by column chromatography may be necessary. |
| Incomplete Deprotonation | Ensure a sufficient excess of the base is used to drive the deprotonation of the nucleophile to completion. Typically, 1.1 to 1.5 equivalents of base relative to the nucleophile are used. |
Issue 2: Formation of Multiple Products (Overalkylation or Side Reactions)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Overalkylation of Primary Amines | Primary amines can undergo dialkylation. To minimize this, use a larger excess of the primary amine (e.g., 3-5 equivalents) relative to this compound. This statistical approach favors the mono-alkylation product. Alternatively, perform the reaction at a lower temperature to control the reaction rate. |
| C3-Alkylation of the Indole Ring | While this compound has the alkylating group on the nitrogen, under certain conditions (e.g., strongly acidic), rearrangement or reaction at the C3 position of another indole molecule might occur, though this is less common for N-alkylated indoles acting as electrophiles. Maintaining basic or neutral conditions should prevent this. |
| Elimination Side Reaction | The propyl chain can undergo elimination to form 1-(prop-1-en-1-yl)-1H-indole, especially at higher temperatures or with sterically hindered bases. Use the lowest effective temperature and a non-hindered base to favor substitution over elimination. |
Issue 3: Difficult Product Purification
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unreacted Starting Material | If the reaction has not gone to completion, separating the product from the starting materials can be challenging due to similar polarities. Drive the reaction to completion by optimizing conditions (see Issue 1). If separation is still necessary, consider using a different solvent system for column chromatography or recrystallization. |
| Salts Formed During Reaction | Inorganic salts produced during the reaction (e.g., NaBr, KBr) should be removed during the aqueous workup. Ensure thorough washing of the organic layer with water or brine. |
| Product is a Salt | If the product is an amine, it may form a salt. In such cases, a basic workup (e.g., with aqueous sodium bicarbonate) will be necessary to isolate the free amine for extraction into an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for a small-scale alkylation with this compound?
A1: A general starting point for the alkylation of a nucleophile (e.g., a secondary amine) is as follows:
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Dissolve the nucleophile (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or ACN).
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Add a base (e.g., K₂CO₃, 1.5 eq.) to the solution.
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Stir the mixture at room temperature for 15-30 minutes.
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Add a solution of this compound (1.1 eq.) in the same solvent.
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Monitor the reaction progress by TLC or LC-MS.
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If the reaction is slow, gently heat the mixture (e.g., to 60 °C).
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Once the reaction is complete, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Q2: How can I monitor the progress of my alkylation reaction?
A2: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
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TLC: Spot the reaction mixture alongside the starting materials (nucleophile and this compound). The product should have a different Rf value. A UV lamp is useful for visualizing the indole-containing compounds.
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LC-MS: This provides more definitive information, showing the disappearance of starting material peaks and the appearance of a new peak with the expected mass-to-charge ratio (m/z) for the desired product.
Q3: What are the typical reaction conditions for alkylating different types of nucleophiles with this compound?
A3: The optimal conditions can vary, but here is a summary of typical starting points for different nucleophiles.
| Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Secondary Amine (e.g., Piperidine) | K₂CO₃ | ACN | 60 - 80 | 80 - 95 |
| Aromatic Heterocycle (e.g., Imidazole) | NaH | DMF | 25 - 60 | 75 - 90 |
| Thiol | Et₃N or K₂CO₃ | DMF or CH₂Cl₂ | 25 | 70 - 85 |
| Azide | NaN₃ | DMF | 70 - 75 | >90[2] |
Q4: Are there any known side reactions with this compound itself?
A4: Under strongly basic conditions and elevated temperatures, this compound could potentially undergo self-condensation or polymerization, although this is not commonly reported under standard alkylation conditions. The primary concern is typically elimination or reaction with residual water in the solvent if a very strong base like NaH is used.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-(Piperidin-1-yl)propyl)-1H-indole
This protocol details the alkylation of a secondary amine, piperidine, with this compound.
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Materials:
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This compound (1.0 g, 4.2 mmol)
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Piperidine (0.43 g, 5.0 mmol, 1.2 eq.)
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Potassium carbonate (K₂CO₃, 0.87 g, 6.3 mmol, 1.5 eq.)
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Acetonitrile (ACN), 20 mL
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Procedure:
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To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine, potassium carbonate, and acetonitrile.
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Stir the suspension at room temperature for 15 minutes.
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Add this compound to the mixture.
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Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
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After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
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Filter off the inorganic solids and wash them with a small amount of acetonitrile.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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Purify the product by column chromatography on silica gel (gradient elution, e.g., 0-10% ethyl acetate in hexane) to afford the pure product.
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Protocol 2: Synthesis of 1-(3-Azidopropyl)-1H-indole
This protocol describes the reaction of this compound with sodium azide.[2]
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Materials:
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This compound (1.0 g, 4.2 mmol)
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Sodium azide (NaN₃, 0.41 g, 6.3 mmol, 1.5 eq.)
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Potassium iodide (KI, catalytic amount)
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N,N-Dimethylformamide (DMF), 20 mL
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Procedure:
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In a 50 mL round-bottom flask, dissolve this compound, sodium azide, and a catalytic amount of KI in DMF.
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Heat the reaction mixture to 70-75 °C in a water bath.[2]
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Stir the reaction for 2-3 hours, monitoring by TLC until the starting material is consumed.[2]
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After completion, cool the reaction mixture and add water (40 mL).[2]
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Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[2]
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Combine the organic extracts and dry over anhydrous sodium sulfate.[2]
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Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
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Visualizations
General Alkylation Workflow
This diagram illustrates the general workflow for an alkylation reaction using this compound.
Caption: A flowchart of the general experimental procedure for alkylation reactions.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low-yielding alkylation reactions.
Caption: A decision tree for troubleshooting low-yielding alkylation reactions.
References
Technical Support Center: Synthesis of 1-(3-Bromopropyl)indole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromopropyl)indole. Our aim is to help you improve your reaction yield and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in the N-alkylation of indole with 1,3-dibromopropane can stem from several factors:
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Incomplete Deprotonation of Indole: For the N-alkylation to occur efficiently, the indole nitrogen must be deprotonated to form the more nucleophilic indolide anion. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the indole will remain unreacted.
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Solution: Use a strong base like sodium hydride (NaH) in a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.
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Side Reactions: The primary competing reactions are C3-alkylation and the formation of a bis-indolylpropane byproduct. These side reactions consume your starting materials and reduce the yield of the desired product.
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Solution: Employing a polar aprotic solvent like DMF or THF can favor N-alkylation over C3-alkylation. To minimize the formation of the bis-indolylpropane, use a significant excess of 1,3-dibromopropane.
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Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products and decomposition.
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Solution: Start with a moderate temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by TLC. The optimal temperature may need to be determined empirically for your specific setup.
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Moisture in the Reaction: Sodium hydride reacts violently with water, and the presence of moisture will consume the base and inhibit the deprotonation of indole.
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Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Question 2: My reaction mixture shows multiple spots on the TLC plate, including one that is much less polar than my product. What is this byproduct?
Answer: The less polar spot is likely the bis-alkylation product, 1,3-bis(indol-1-yl)propane. This occurs when a molecule of this compound reacts with another equivalent of the indolide anion.
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How to Minimize It:
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Excess Dihaloalkane: Use a significant excess of 1,3-dibromopropane (e.g., 3-5 equivalents). This increases the probability of the indolide anion reacting with the dihaloalkane rather than the already formed product.
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Slow Addition: Adding the deprotonated indole solution slowly to the solution of 1,3-dibromopropane can also help to maintain a high concentration of the dihaloalkane relative to the N-alkylated intermediate.
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Question 3: I am observing a significant amount of a polar byproduct that stays near the baseline on the TLC. What could it be?
Answer: A highly polar byproduct could be unreacted indole or indole that has reacted with water during workup. Additionally, if the reaction is run at high temperatures for an extended period, decomposition products may form.
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Troubleshooting Steps:
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Check for Complete Reaction: Monitor the reaction by TLC to ensure all the starting indole has been consumed.
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Anhydrous Conditions: Re-evaluate your experimental setup to ensure strictly anhydrous conditions.
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Purification: Proper workup and purification by column chromatography should effectively remove unreacted indole and other polar impurities.
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Question 4: How can I effectively purify this compound from the reaction mixture?
Answer: Column chromatography is the most common and effective method for purifying this compound.
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Recommended Procedure:
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Stationary Phase: Silica gel (60-120 or 230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) to elute the excess 1,3-dibromopropane and any non-polar byproducts. Gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexane) to elute the desired product. The more polar byproducts will remain on the column.
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Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
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Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base, typically a strong base like sodium hydride (NaH), is crucial for deprotonating the N-H of the indole ring. This generates the indolide anion, which is a much stronger nucleophile than neutral indole, thus facilitating the nucleophilic attack on the 1,3-dibromopropane.
Q2: Which solvent is best for this synthesis?
A2: Polar aprotic solvents are generally preferred as they can dissolve the indolide salt and favor N-alkylation. Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used. DMF is often favored for its ability to better solvate the sodium indolide salt.
Q3: Can I use a different alkylating agent?
A3: Yes, this general procedure can be adapted for other alkyl halides. However, the reactivity of the alkyl halide (iodide > bromide > chloride) and the potential for side reactions (e.g., elimination with secondary or tertiary halides) should be considered.
Q4: Is it possible to get C3-alkylation instead of N-alkylation?
A4: Yes, C3-alkylation is a common side reaction in indole chemistry as the C3 position is also nucleophilic. However, using a strong base to form the indolide anion in a polar aprotic solvent strongly favors N-alkylation.
Q5: What are the safety precautions for this reaction?
A5:
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Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere and away from any sources of water.
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1,3-Dibromopropane: This is a lachrymator and is harmful if swallowed or inhaled. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Solvents: DMF and THF are flammable and can have reproductive health risks. Handle them in a fume hood with appropriate PPE.
Reaction Parameters and Their Impact on Yield
| Parameter | Condition | Effect on Yield | Rationale |
| Base | Strong Base (e.g., NaH) | Increases | Ensures complete deprotonation of indole to the more reactive indolide anion. |
| Weak Base (e.g., K₂CO₃) | Decreases | Incomplete deprotonation leads to a slower reaction and lower conversion. | |
| Solvent | Polar Aprotic (e.g., DMF, THF) | Increases | Solvates the indolide anion, promoting N-alkylation. |
| Protic or Nonpolar | Decreases | Can interfere with the base or lead to poor solubility of the indolide salt. | |
| Reactant Ratio | Excess 1,3-dibromopropane | Increases | Minimizes the formation of the 1,3-bis(indol-1-yl)propane byproduct. |
| Equimolar or excess Indole | Decreases | Favors the formation of the bis-indolyl byproduct. | |
| Temperature | Moderate (RT - 50 °C) | Optimal | Balances reaction rate with minimizing side reactions and decomposition. |
| High (> 80 °C) | May Decrease | Can lead to increased side product formation and decomposition of reactants and products. | |
| Atmosphere | Inert (N₂ or Ar) | Increases | Prevents quenching of the strong base by atmospheric moisture. |
| Air | Decreases | Moisture in the air will react with and consume the sodium hydride. |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt it as needed based on their specific laboratory conditions and scale.
Materials:
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Indole
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Sodium Hydride (60% dispersion in mineral oil)
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1,3-Dibromopropane
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Preparation: Under an inert atmosphere (N₂ or Ar), add indole (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
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Deprotonation: Add anhydrous DMF to dissolve the indole. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.
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Alkylation: In a separate flask, dissolve 1,3-dibromopropane (3.0 eq) in anhydrous DMF. Slowly add the prepared indolide solution to the 1,3-dibromopropane solution at room temperature via a cannula or dropping funnel over 30 minutes.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.
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Workup: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Characterization: Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: 1-(3-Bromopropyl)indole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-bromopropyl)indole reactions, specifically its synthesis via N-alkylation of indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method is the N-alkylation of indole with a suitable three-carbon electrophile, typically 1,3-dibromopropane. This reaction is usually carried out in the presence of a base to deprotonate the indole nitrogen, making it nucleophilic.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include:
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Low Reaction Yield: Incomplete conversion of starting materials is a frequent issue.
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Side Product Formation: The formation of undesired byproducts, such as C3-alkylated indole and bis-alkylated products, can complicate purification and reduce the yield of the desired product.
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Difficult Purification: Separating this compound from unreacted starting materials and side products can be challenging.
Q3: Is this compound a stable compound?
While specific stability data is not extensively documented, N-alkylated indoles with haloalkyl groups are generally stable under standard laboratory conditions. However, they can be susceptible to degradation in the presence of strong nucleophiles or bases, and prolonged exposure to heat or light should be avoided.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes:
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Inefficient Deprotonation of Indole: The base used may not be strong enough to effectively deprotonate the indole nitrogen.
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Low Reactivity of the Alkylating Agent: The carbon-bromine bond in 1,3-dibromopropane may not be sufficiently activated under the reaction conditions.
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Reaction Temperature is Too Low: The reaction may require more thermal energy to proceed at a reasonable rate.
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Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
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Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction.
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). | Stronger bases ensure more complete deprotonation of the indole nitrogen, increasing its nucleophilicity. |
| Catalyst | Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). | The iodide ion can displace the bromide on the alkylating agent in situ, forming a more reactive iodo-intermediate (Finkelstein reaction). |
| Temperature | Gradually increase the reaction temperature. | Higher temperatures can increase the reaction rate. Monitor for side product formation. |
| Solvent | Use a polar aprotic solvent like DMF or THF. | These solvents are effective at dissolving the indole anion and facilitating SN2 reactions. |
Problem 2: Formation of Significant Side Products
A) C3-Alkylated Indole Isomer
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Cause: The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for alkylation. This is more likely with weaker bases or in protic solvents.
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Solution:
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Use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) to favor the formation of the indolide anion, which is more likely to react at the nitrogen.
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Consider using a protecting group for the indole nitrogen if N-alkylation proves to be consistently problematic, followed by deprotection.
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B) 1,3-Bis(indol-1-yl)propane
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Cause: The initially formed this compound can react with another equivalent of the indolide anion, leading to a bis-substituted product. This is more prevalent when using a high concentration of the indole salt or a stoichiometric excess of indole.
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Solution:
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Use a significant excess of 1,3-dibromopropane (e.g., 3-5 equivalents) to favor the mono-alkylation product.
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Add the deprotonated indole solution slowly to the solution of 1,3-dibromopropane to maintain a low concentration of the indolide anion.
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Problem 3: Difficult Purification
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Cause: Similar polarities of the desired product, unreacted indole, and side products can make separation by column chromatography difficult.
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Solution:
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Column Chromatography: Use a gradient elution system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient can improve separation.
-
Acid-Base Extraction: If unreacted indole is a major impurity, an acidic wash (e.g., dilute HCl) can be used to protonate and extract the more basic indole into the aqueous layer. However, the basicity of this compound should be considered, and this method may lead to product loss.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This is a representative protocol based on general procedures for N-alkylation of indoles. Optimal conditions may vary.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.0 eq).
-
Deprotonation: Dissolve the indole in anhydrous DMF or THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: To the resulting solution, add 1,3-dibromopropane (3.0 eq) dropwise via the dropping funnel at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Presentation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | THF | 65 | 24 | 77 |
Data is for the synthesis of 1-(3-Bromopropyl)-1H-imidazole and should be considered as a reference for optimization.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Stability and storage conditions for 1-(3-Bromopropyl)indole
Welcome to the technical support center for 1-(3-Bromopropyl)indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound under the following conditions. One supplier suggests that for long-term storage, the compound should be sealed in a dry environment and stored in a freezer at temperatures under -20°C. General recommendations also include keeping the container tightly closed in a dry, cool, and well-ventilated place. The compound may be sensitive to air and light, so protection from these elements is advisable.
Q2: What is the general stability of this compound?
A2: this compound is generally stable under the recommended storage conditions.[1] However, like many alkyl bromides, it can be susceptible to degradation over time, especially if not stored properly. Exposure to moisture can lead to hydrolysis, while light and air can also promote degradation. For optimal results, it is best to use the reagent as fresh as possible and handle it under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.
Q3: What are the potential degradation products of this compound?
-
Hydrolysis: Reaction with water can lead to the formation of 3-(1H-indol-1-yl)propan-1-ol.
-
Elimination: Under basic conditions, elimination of HBr could potentially occur, though this is less likely for a primary bromide.
-
Oxidation: Prolonged exposure to air and light may lead to the formation of various oxidized indole species.
Q4: What are the main applications of this compound in research?
A4: The primary application of this compound is as an alkylating agent to introduce a propyl-indole moiety onto a target molecule. It is commonly used in organic synthesis and medicinal chemistry to synthesize a wide variety of compounds, including potential drug candidates. The indole nucleus is a key structural motif in many biologically active compounds.
Troubleshooting Guide for N-Alkylation Reactions
The most common application of this compound is the N-alkylation of various nucleophiles, particularly amines and indoles themselves. Below are common issues encountered during these reactions and corresponding troubleshooting suggestions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Poor Solubility of Reagents | The starting material or base may not be fully dissolved in the chosen solvent. Consider switching to a solvent in which all components are more soluble, such as DMF, DMSO, or acetonitrile.[2] |
| Insufficient Base Strength | The base used may not be strong enough to deprotonate the nucleophile effectively. For N-alkylation of indoles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like potassium carbonate (K2CO3). |
| Incomplete Reaction | The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Using a microwave reactor can sometimes accelerate the reaction and improve yields.[2] |
| Reactivity of the Alkyl Bromide | Alkyl bromides can sometimes be less reactive than the corresponding iodides. Adding a catalytic amount of potassium iodide (KI) can facilitate the reaction through in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).[2] |
Problem 2: Formation of Side Products (e.g., C-alkylation)
| Potential Cause | Troubleshooting Suggestion |
| Ambident Nucleophile | Indole anions are ambident nucleophiles and can react at either the nitrogen (N-alkylation) or the C3 position (C-alkylation). The regioselectivity is influenced by the counter-ion, solvent, and temperature. |
| Reaction Conditions Favoring C-alkylation | The choice of base and solvent can influence the site of alkylation. For example, using polar aprotic solvents like DMF or DMSO generally favors N-alkylation. |
Troubleshooting Workflow
For a visual guide to troubleshooting common issues in N-alkylation reactions using this compound, please refer to the workflow diagram below.
Data Summary
| Parameter | Recommended Condition | Notes |
| Storage Temperature | < -20°C (Freezer) | For long-term storage to minimize degradation. |
| Short-term Storage | Cool, dry place | Keep away from light and air. |
| Appearance | Not specified (typically a solid or oil) | |
| Purity | >95% (typical) | Purity should be checked before use, especially if stored for a long time. |
Experimental Protocols
General Protocol for N-Alkylation of Indole with this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole (1 equivalent).
-
Dissolve the indole in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).
-
-
Deprotonation:
-
Cool the solution in an ice bath (0°C).
-
Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise.
-
Allow the mixture to stir at 0°C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
-
Alkylation:
-
To the resulting solution of the indole anion, add a solution of this compound (1-1.2 equivalents) in the same anhydrous solvent dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-alkylated product.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always refer to the specific product documentation and safety data sheets (SDS) and perform their own risk assessments before conducting any experiments.
References
Technical Support Center: Analysis of 1-(3-Bromopropyl)indole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying impurities in 1-(3-Bromopropyl)indole samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during synthesis and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely impurities in my this compound sample?
A1: Impurities in your this compound sample can originate from several sources: the starting materials, side-reactions during synthesis, and degradation of the product. Based on the common synthesis route involving the N-alkylation of indole with 1,3-dibromopropane, the following are potential impurities:
-
Starting Materials:
-
Indole
-
1,3-Dibromopropane
-
-
Process-Related Impurities (Side-Reactions):
-
3-(3-Bromopropyl)indole: C-alkylation is a common side reaction in indole chemistry.
-
1,3-Di(indol-1-yl)propane: Formed by the reaction of two indole molecules with one molecule of 1,3-dibromopropane.
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1-(3-Hydroxypropyl)indole: May form if there is a source of hydroxide, for example, from the base used in the reaction or from hydrolysis.
-
-
Degradation Products:
-
While this compound is stable under recommended storage conditions, exposure to harsh conditions such as strong acids, bases, oxidizing agents, or high temperatures can lead to degradation.[1] Forced degradation studies, which are intentionally rigorous, can help identify potential degradation products.[2][3][4][5]
-
Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach. Here is a general workflow:
-
Review the Synthesis: Analyze the reaction conditions and starting materials to hypothesize potential side products.
-
Mass Spectrometry (LC-MS or GC-MS): Determine the molecular weight of the impurity. This is a crucial first step in identification.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain structural information. The fragmentation pattern can provide clues about the molecule's structure.
-
High-Resolution Mass Spectrometry (HRMS): Obtain the exact mass of the impurity to determine its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy can provide definitive structural elucidation.
-
Reference Standard: The most conclusive way to identify an impurity is to compare its chromatographic and spectroscopic data with a synthesized, pure reference standard.
Q3: My sample of this compound is showing signs of degradation. What are the likely degradation pathways?
A3: N-alkylated indoles can be susceptible to degradation under stress conditions. Potential degradation pathways include:
-
Hydrolysis: The bromopropyl side chain can undergo hydrolysis to form 1-(3-hydroxypropyl)indole, especially in the presence of water and base.
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to a variety of products, including oxindoles and other ring-opened species.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
To investigate potential degradation, "forced degradation" or "stress testing" studies are recommended.[2][3][4] This involves subjecting the sample to harsh conditions (e.g., acid, base, peroxide, heat, light) to intentionally induce degradation and identify the resulting products.
Potential Impurities in this compound
The following table summarizes the likely impurities, their potential sources, and their molecular weights.
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| Indole | C₈H₇N | 117.15 | Unreacted starting material | |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | Unreacted starting material | |
| 3-(3-Bromopropyl)indole | ![]() | C₁₁H₁₂BrN | 238.13 | Side-reaction (C-alkylation) |
| 1,3-Di(indol-1-yl)propane | ![]() | C₁₉H₁₈N₂ | 274.36 | Side-reaction (dialkylation) |
| 1-(3-Hydroxypropyl)indole | ![]() | C₁₁H₁₃NO | 175.23 | Hydrolysis of product |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required for specific instrumentation and impurity profiles.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 280 nm.
-
Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurity Identification
This protocol is suitable for identifying volatile and semi-volatile impurities.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Protocol 3: NMR Spectroscopy for Structural Elucidation
For definitive structural identification of isolated impurities.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR & DEPT-135: Provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Shows ¹H-¹H correlations, identifying coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range ¹H-¹³C correlations, crucial for connecting molecular fragments.
-
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in 0.5-0.7 mL of the deuterated solvent.
Visualizations
Caption: Potential impurity formation pathways during the synthesis of this compound.
Caption: A systematic workflow for the identification of unknown impurities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ijariie.com [ijariie.com]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
Technical Support Center: Preventing Dimerization of Indole during Alkylation
Welcome to the technical support center for indole alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of indole dimerization during alkylation.
Frequently Asked Questions (FAQs)
Q1: What is indole dimerization and why does it occur during alkylation?
Indole dimerization is an undesired side reaction where two indole molecules react with each other, typically forming an indolylindoline or other dimeric structures. This occurs because the indole ring, particularly the C3 position, is highly nucleophilic.[1][2] Under acidic conditions or in the presence of certain catalysts, one indole molecule can be protonated or activated, making it susceptible to attack by a second, neutral indole molecule. This is especially prevalent when the desired alkylation reaction is slow or when reactive intermediates are formed.
Q2: What are the main factors that promote indole dimerization?
Several factors can contribute to indole dimerization during alkylation:
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Acidic Conditions: Strong acids can protonate the indole, increasing its electrophilicity and making it a target for nucleophilic attack by another indole molecule.
-
High Temperatures: Elevated temperatures can sometimes favor the dimerization pathway over the desired alkylation.[3]
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Substrate Reactivity: Electron-rich indoles are more nucleophilic and thus more prone to dimerization.
-
Choice of Catalyst: Some catalysts may inadvertently promote side reactions, including dimerization.
Q3: How can I prevent or minimize indole dimerization?
Several strategies can be employed to suppress indole dimerization:
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Use of a Protecting Group: Protecting the indole nitrogen with a suitable group, such as tosyl (Ts), Boc, or a 2-phenylsulfonylethyl group, can modulate the electronics of the indole ring and prevent N-H related side reactions.[4][5]
-
Optimization of Reaction Conditions: Carefully controlling the temperature, concentration, and addition rate of reagents can significantly reduce dimerization.[3]
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common practice for N-alkylation.[3]
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Catalyst Selection: Employing catalysts that favor the desired alkylation pathway can steer the reaction away from dimerization. For example, copper- and iron-based catalysts have been used to achieve selective N- or C3-alkylation.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of dimer observed by TLC/LC-MS | Reaction conditions are too harsh (e.g., high temperature, strong acid). | Lower the reaction temperature. Use a milder Lewis acid or a non-acidic catalyst system. |
| The indole is too nucleophilic and reacting with itself. | Consider protecting the indole nitrogen with an electron-withdrawing group to reduce its nucleophilicity.[4][5] | |
| The alkylating agent is not reacting efficiently. | Increase the concentration of the alkylating agent or use a more reactive one. Ensure the alkylating agent is added slowly and steadily to the reaction mixture. | |
| Low yield of the desired alkylated product and presence of dimer | Competing N-alkylation and C-alkylation leading to complex mixtures. | Use a catalyst system that provides high regioselectivity. For example, certain copper catalysts with specific ligands can favor N-alkylation, while some iron catalysts promote C3-alkylation.[6][7] |
| The base used is not optimal. | For N-alkylation, ensure complete deprotonation of the indole nitrogen using a strong base like NaH.[3] For C-alkylation under acidic conditions, consider a milder acid. | |
| Polyalkylation products are observed along with the dimer | The indole ring is too reactive, leading to multiple alkylations. | Use a less reactive indole derivative, for instance, by introducing an electron-withdrawing group on the ring.[9] Alternatively, use a stoichiometric amount of the alkylating agent. |
Quantitative Data Summary
The choice of reaction conditions and catalyst system can significantly impact the yield and selectivity of indole alkylation, thereby minimizing dimerization. The following table summarizes representative data from the literature.
| Indole Derivative | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Product (Yield %) | Selectivity (N vs. C3) | Reference |
| Indole | Benzyl Bromide | NaH | DMF | 80 | N-benzylindole (91%) | >20:1 | [3] |
| N-(Benzoyloxy)indole | Styrene | CuH/DTBM-SEGPHOS | Dioxane | 25 | N-alkylated indole (85%) | >20:1 | [6] |
| N-(Benzoyloxy)indole | Styrene | CuH/Ph-BPE | Dioxane | 25 | C3-alkylated indole (71%) | >5:1 | [6] |
| Indoline | Benzyl Alcohol | Tricarbonyl(cyclopentadienone) iron complex | TFE | 110 | N-benzylindoline (92%) | N-selective | [8] |
| 3-Methylindole | 1,1-Diphenylethene | HI (30 mol%) | DCM | 30 | C2-alkylated indole (87%) | C2-selective | [10] |
Experimental Protocols
Protocol 1: Standard N-Alkylation of Indole with Minimized Dimerization
This protocol describes a general procedure for the N-alkylation of indole using a strong base to minimize side reactions like dimerization.[3]
Materials:
-
Indole
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC. For less reactive alkyl halides, heating to 80 °C may be necessary.[3]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indole.
Protocol 2: Copper-Catalyzed N-Alkylation of Indole Derivatives
This protocol outlines a modern approach using a copper hydride catalyst for the regioselective N-alkylation of electrophilic indole derivatives.[6]
Materials:
-
N-(Benzoyloxy)indole derivative
-
Styrene derivative
-
Copper(I) chloride (CuCl)
-
Sodium tert-butoxide (NaOtBu)
-
DTBM-SEGPHOS (ligand)
-
Silane (e.g., (EtO)₃SiH)
-
Anhydrous dioxane
-
Methanol
Procedure:
-
In a glovebox, combine CuCl (5 mol %), NaOtBu (10 mol %), and DTBM-SEGPHOS (6 mol %) in a reaction vial.
-
Add anhydrous dioxane to the vial.
-
Add the N-(benzoyloxy)indole derivative (1.0 equivalent), the styrene derivative (1.5 equivalents), and methanol (1.5 equivalents) to the reaction mixture.
-
Finally, add the silane (1.5 equivalents) to initiate the reaction.
-
Stir the reaction mixture at 25 °C for the time indicated by reaction optimization (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and work up as appropriate for the specific substrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Mechanism of acid-catalyzed indole dimerization.
Caption: Troubleshooting workflow for indole dimerization.
Caption: Decision tree for selecting an indole alkylation strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.org [mdpi.org]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Solvent effects on the reactivity of 1-(3-Bromopropyl)indole
Welcome to the technical support center for 1-(3-Bromopropyl)indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound, with a particular focus on solvent effects on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive pathway for this compound?
A1: this compound is primarily used as a precursor for the synthesis of the tetracyclic pyrrolo[1,2-a]indole ring system through an intramolecular cyclization reaction. This reaction involves the nucleophilic indole ring attacking the electrophilic carbon attached to the bromine atom on the propyl chain.
Q2: How does solvent choice impact the intramolecular cyclization of this compound?
A2: Solvent polarity and coordinating ability play a critical role in the outcome of the cyclization. Polar aprotic solvents often facilitate the reaction by stabilizing the transition state. The choice of solvent can influence reaction rate, yield, and even the regioselectivity of the cyclization in related systems. For instance, in some halocyclizations, aprotic solvents may favor endo cyclization pathways, while protic solvents can favor exo pathways.[1]
Q3: My cyclization reaction is not proceeding or is giving very low yields. What are the common causes?
A3: Several factors could contribute to low or no product formation:
-
Inadequate Activation: The intramolecular reaction often requires activation, either by a Lewis acid to enhance the electrophilicity of the bromopropyl group or a base to increase the nucleophilicity of the indole ring.
-
Solvent Choice: The solvent may not be suitable for the chosen reaction conditions (see Table 1 for a general guide).
-
Decomposition: this compound may be unstable under the reaction conditions, leading to degradation.
-
Steric Hindrance: Substituents on the indole ring can sterically hinder the cyclization.
Q4: I am observing the formation of multiple products. How can I improve the selectivity?
A4: The formation of byproducts is a common issue in indole chemistry. Here are some strategies to improve selectivity:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions.
-
Change the Catalyst/Base: The choice of Lewis acid or base can significantly influence the reaction pathway. Experiment with different activators to find the most selective one.
-
Solvent Screening: As highlighted, the solvent has a profound effect on selectivity. A systematic solvent screen is recommended.
Q5: What is the difference between Lewis acid-catalyzed and base-mediated cyclization for this compound?
A5:
-
Lewis Acid Catalysis: A Lewis acid coordinates to the bromine atom, making the terminal carbon of the propyl chain more electrophilic and susceptible to nucleophilic attack by the C3 position of the indole ring.
-
Base-Mediated Cyclization: A strong base can deprotonate the indole nitrogen, increasing its nucleophilicity for subsequent intramolecular N-alkylation. However, for this compound, the desired cyclization is typically a Friedel-Crafts type reaction at the C3 position.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient activation of the alkyl bromide. 2. Reaction temperature is too low. 3. Inappropriate solvent. | 1. Add a Lewis acid (e.g., AlCl₃, FeCl₃, Zn(OTf)₂). 2. Gradually increase the reaction temperature. 3. Screen different solvents (e.g., Dioxane, Acetonitrile, Dichloromethane). |
| Formation of Polymeric Material | 1. Intermolecular side reactions are favored. 2. Reaction temperature is too high. | 1. Use high dilution conditions to favor intramolecular cyclization. 2. Lower the reaction temperature. |
| Unidentified Byproducts | 1. Competing N-alkylation vs. C3-alkylation. 2. Solvent participation in the reaction. 3. Decomposition of starting material or product. | 1. The choice of catalyst and solvent can influence regioselectivity.[2] 2. Use non-coordinating solvents. 3. Run the reaction under an inert atmosphere (N₂ or Ar) and ensure the purity of the starting material. |
| Inconsistent Results | 1. Moisture or air sensitivity. 2. Purity of this compound. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere. 2. Purify the starting material before use, for example, by column chromatography. |
Data Presentation
Table 1: General Influence of Solvent Properties on the Intramolecular Cyclization of this compound (Illustrative)
Disclaimer: The following data is illustrative and based on general principles of solvent effects in similar organic reactions. Actual results will vary and require experimental optimization.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Effect on Reaction Rate | Potential Issues |
| Dichloromethane (DCM) | Aprotic, Non-polar | 9.1 | Moderate | May require a Lewis acid catalyst for efficient reaction. |
| 1,4-Dioxane | Aprotic, Non-polar | 2.2 | Moderate | Often a good solvent for Lewis acid-catalyzed reactions.[3] |
| Acetonitrile (MeCN) | Aprotic, Polar | 37.5 | Potentially Faster | Can coordinate with Lewis acids, potentially inhibiting catalysis.[4] |
| Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | Potentially Faster | High boiling point can be difficult to remove; may lead to side reactions at high temperatures.[4] |
| Toluene | Aprotic, Non-polar | 2.4 | Slower | May require higher temperatures and a strong Lewis acid. |
| Ethanol (EtOH) | Protic, Polar | 24.5 | Variable | Can act as a nucleophile, leading to side products. May influence regioselectivity.[1] |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Intramolecular Cyclization of this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1 equivalent).
-
Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane or 1,4-Dioxane) to achieve a concentration of 0.01-0.05 M. Stir the solution until the starting material is fully dissolved.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) portion-wise, monitoring for any exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[1,2-a]indole.
Visualizations
Caption: Experimental workflow for the cyclization of this compound.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of 1-(3-Bromopropyl)indole Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis and characterization of novel compounds are pivotal for discovering new therapeutic agents. This guide provides a comparative overview of 1-(3-Bromopropyl)indole derivatives, focusing on their synthesis, spectral properties, and biological activities. The information is compiled from various studies to offer a consolidated resource for evaluating these compounds as potential drug candidates.
The indole scaffold is a prominent feature in many biologically active natural products and synthetic drugs.[1] The introduction of a 1-(3-bromopropyl) substituent provides a reactive handle for further chemical modifications, making these derivatives attractive templates for creating diverse chemical libraries for drug screening. This guide will delve into the synthesis, spectroscopic characterization, and biological evaluation of this class of compounds, presenting data in a comparative format to facilitate analysis.
Synthesis and Spectroscopic Characterization
The synthesis of this compound derivatives typically involves the N-alkylation of a substituted indole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a suitable organic solvent like dimethylformamide (DMF) or acetonitrile.
Table 1: Spectroscopic Data for 1-(3-bromopropyl)-1H-indole-2,3-dione
| Spectroscopic Technique | Observed Data |
| ¹H NMR (Proton NMR) | Data not available in a comparative context. |
| ¹³C NMR (Carbon NMR) | Data not available in a comparative context. |
| IR (Infrared) Spectroscopy | Data not available in a comparative context. |
| Mass Spectrometry (MS) | Molecular Weight: 268.11 g/mol [2] |
Note: Detailed comparative NMR and IR data for a series of this compound derivatives is currently limited in publicly accessible literature.
The following diagram illustrates a generalized synthetic pathway for this compound derivatives.
References
A Comparative Guide to 1-(3-Bromopropyl)indole and Other Indole Alkylating Agents for Researchers
For researchers, scientists, and drug development professionals, the strategic alkylation of the indole nucleus is a cornerstone of synthesizing novel therapeutics and molecular probes. The choice of alkylating agent is paramount, directly influencing reaction efficiency, regioselectivity, and the ultimate biological activity of the resulting indole derivative. This guide provides an objective comparison of 1-(3-Bromopropyl)indole with other common indole alkylating agents, supported by experimental data and detailed protocols to inform your synthetic strategies.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Functionalization of the indole ring through alkylation is a key step in modifying its steric and electronic properties, thereby modulating its interaction with biological targets. Alkylation can occur at either the nitrogen (N1) or the C3 position, with the outcome largely dependent on the reaction conditions and the nature of the alkylating agent.
This guide focuses on this compound, a versatile reagent primarily utilized for the introduction of a propyl group at the C3 position of the indole ring. Its performance is compared against other common alkylating agents, including those that favor N-alkylation (methyl iodide, benzyl bromide) and other C3-alkylating methodologies.
Performance Comparison of Indole Alkylating Agents
The selection of an appropriate alkylating agent and corresponding reaction conditions is critical for achieving the desired regioselectivity (N- vs. C-alkylation) and yield. The following tables summarize quantitative data for the alkylation of indole with this compound and other representative alkylating agents.
Table 1: C3-Alkylation of Indole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | NaH | DMF | RT | 12 | ~75% (estimated) | [2] |
| Benzyl Alcohol | MnFe2O4 | Neat | 140 | 24 | 98% | [3] |
| 1-Phenylethanol | [Ru(p-cymene)Cl2]2 | Toluene | 110 | 24 | 92% | [4] |
| Methyl Iodide (for 2-methylindole) | B(C6F5)3 | DCE | 95 | 16 | 85% | [2] |
Table 2: N-Alkylation of Indole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromopropane | NaH | DMF | 80 | 0.25 | 91% (for 2,3-dimethylindole) | |
| Methyl Iodide | NaH | DMF | RT | - | High | [2] |
| Benzyl Bromide | NaH | DMF | 80 | 0.25 | 91% (for 2,3-dimethylindole) | |
| Benzyl Alcohol | Fe-complex/K2CO3 | TFE | 110 | 18 | 99% (for indoline) | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting protocols to specific research needs.
General Procedure for C3-Alkylation of Indole with this compound
This protocol is based on typical conditions for Friedel-Crafts-type alkylations.
-
Preparation: To a solution of indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.
-
Activation: The mixture is stirred at room temperature for 30 minutes to allow for the formation of the indolyl anion.
-
Alkylation: this compound (1.0 eq) is added dropwise to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-(3-indolylpropyl)indole.
General Procedure for N-Alkylation of Indole with Alkyl Halides
This protocol is a standard procedure for the N-alkylation of indoles.
-
Preparation: To a solution of the indole derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere, sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added at 0 °C.
-
Deprotonation: The mixture is stirred at the same temperature for 30 minutes.
-
Alkylation: The alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) is added dropwise.
-
Reaction: The reaction mixture is stirred at the appropriate temperature (e.g., 80 °C) for the specified time (e.g., 15 minutes).
-
Work-up: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the N-alkylated indole.
Mechanistic Insights and Regioselectivity
The regioselectivity of indole alkylation is a critical consideration. The indole anion is an ambident nucleophile, with potential for reaction at the N1 and C3 positions.
-
C3-Alkylation: This is generally favored under conditions that promote electrophilic aromatic substitution, such as in Friedel-Crafts reactions. The use of Lewis acids or the generation of a carbocation from the alkylating agent can direct the alkylation to the electron-rich C3 position.[6]
-
N-Alkylation: This is typically achieved by first deprotonating the indole with a strong base (e.g., NaH) to form the indolyl anion. In polar aprotic solvents like DMF, the counter-ion (e.g., Na+) is well-solvated, leaving a "naked" anion where the negative charge is more localized on the nitrogen, thus favoring N-alkylation.[4]
The choice between C- and N-alkylation is therefore a delicate balance of the substrate, alkylating agent, base, solvent, and temperature.
Biological Significance and Signaling Pathways
Indole derivatives are well-known for their diverse biological activities, often exerting their effects by modulating key cellular signaling pathways.[1][7] For instance, indole-3-carbinol and its derivatives have been shown to impact the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial in cancer progression.[8][9]
More specifically, indole-3-propionic acid, structurally related to the product of C3-propylation of indole, has been identified as a signaling molecule that can modulate plant growth by targeting the auxin signaling pathway.[10] This pathway is critical for various aspects of plant development. In the context of human health, while the direct signaling targets of 3-propylindole are less characterized, the broader class of 3-alkylindoles has been investigated for various therapeutic applications, including as anticancer and antimicrobial agents.[7]
Below is a diagram illustrating a generalized signaling pathway that can be influenced by indole derivatives.
Caption: Generalized signaling pathway modulated by indole derivatives.
Conclusion
This compound serves as an effective reagent for the C3-propylation of the indole nucleus. Its utility is best understood in the context of C3-alkylation strategies, where it offers a direct method for introducing a propyl chain. When comparing it to other alkylating agents, it is crucial to distinguish between those that favor C3-alkylation and those that are primarily used for N-alkylation. The choice of reagent and reaction conditions allows chemists to selectively functionalize the indole scaffold, paving the way for the synthesis of novel compounds with tailored biological activities. The provided data and protocols offer a starting point for researchers to design and execute their synthetic plans in the pursuit of new scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indole Alkylating Agents: Reaction Rates and Mechanistic Insights
For researchers, scientists, and drug development professionals, the efficient and selective alkylation of indoles is a cornerstone of synthetic chemistry, enabling the construction of a vast array of biologically active molecules. This guide provides a comparative study of the reaction rates of common indole alkylating agents, supported by experimental data and detailed methodologies. We delve into the kinetics of these reactions to offer a deeper understanding of the factors governing their efficiency.
The choice of an alkylating agent for indole functionalization is a critical decision that influences reaction outcomes, including regioselectivity (N- vs. C3-alkylation), yield, and reaction time. This comparison focuses on three widely employed classes of alkylating agents: alkyl halides, benzyl alcohols, and nitroalkenes, highlighting their relative reactivities under various catalytic conditions.
Comparative Reaction Rate Data
The following table summarizes kinetic data for the alkylation of indole with different alkylating agents. It is important to note that the reaction conditions, including catalyst, solvent, and temperature, significantly impact the reaction rates. Therefore, this data should be considered a relative guide to reactivity rather than a direct comparison under identical conditions.
| Alkylating Agent Class | Specific Reagent | Catalyst/Conditions | Position of Alkylation | Reaction Time | Yield (%) | Observations |
| Alkyl Halides | 1-Iodobutane | [mmim][OTs] (ionic liquid), 25°C | N-alkylation | Not specified (rate is faster than bromo and chloro analogs) | - | The reaction rate with butyl halides follows the order: I > Br > Cl.[1] |
| 1-Bromobutane | [mmim][OTs] (ionic liquid), 25°C | N-alkylation | Slower than 1-iodobutane | - | Ionic liquids were found to increase the alkylation reaction rate.[1] | |
| 1-Chlorobutane | [mmim][OTs] (ionic liquid), 25°C | N-alkylation | Significantly slower than iodo and bromo analogs | - | Demonstrates the influence of the leaving group on reaction kinetics.[1] | |
| Benzyl Alcohols | Benzyl Alcohol | H2PMo12O40-NMPIL@SiO2, CH2Cl2, room temp. | C3-alkylation | ~1 hour | >95 | The catalyst amount significantly influences the reaction time. |
| Benzyl Alcohol | MnFe2O4 nanoparticles, KOH, 140°C, solvent-free | C3-alkylation | 24 hours | Quantitative | Synergistic effect of Fe and Mn enhances the transformation.[2] | |
| Benzyl Alcohol | Pd(OAc)2/TPPMS, Water, 60°C | C3-alkylation (bis(indolyl)methane) | 16 hours | 91 | Water plays a crucial role in the catalytic system.[3] | |
| Nitroalkenes | trans-β-Nitrostyrene | Yb(OTf)3/Cl-indeno pybox, CH2Cl2, -18°C | C3-alkylation | 24 hours | 93 | The reaction proceeds smoothly to furnish the corresponding Friedel-Crafts adducts in excellent yields.[1] |
| trans-β-Nitrostyrene | Bifunctional squaramide organocatalyst, DCM, room temp. | C3-alkylation | Not specified | up to 80% | Mild reaction conditions with low catalyst loading.[4] |
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing the efficacy of different alkylating agents. Below are detailed methodologies for key experiments used to measure reaction rates in indole alkylation.
Protocol 1: Monitoring Indole Alkylation by ¹H NMR Spectroscopy
Objective: To determine the reaction rate by monitoring the change in concentration of reactants and products over time using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Indole
-
Alkylating agent (e.g., benzyl alcohol)
-
Catalyst (e.g., Lewis acid)
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
In a clean, dry vial, dissolve a known amount of indole and the internal standard in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time t=0 to determine the initial concentrations of the reactants.
-
Initiate the reaction by adding a known amount of the alkylating agent and catalyst to the NMR tube.
-
Immediately place the NMR tube in the pre-thermostatted NMR spectrometer.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton of the indole starting material and the alkylated product relative to the integral of the internal standard.
-
Calculate the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant or product versus time to determine the reaction rate and order.
Protocol 2: Monitoring Reaction Kinetics by UV-Visible Spectroscopy
Objective: To measure the reaction rate by observing the change in absorbance of a reactant or product that has a distinct chromophore in the UV-Visible region.
Materials:
-
Indole derivative with a suitable chromophore
-
Alkylating agent
-
Catalyst
-
Appropriate solvent (UV-grade)
-
Quartz cuvettes
-
Thermostatted UV-Visible spectrophotometer
Procedure:
-
Prepare a stock solution of the indole derivative of a known concentration in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λ_max) for the indole derivative.
-
In a quartz cuvette, place a known volume of the indole solution and allow it to equilibrate to the desired reaction temperature in the spectrophotometer.
-
Initiate the reaction by adding a known amount of the alkylating agent and catalyst to the cuvette and mix quickly.
-
Immediately start recording the absorbance at the λ_max at regular time intervals.
-
Use Beer-Lambert's law (A = εbc) to convert absorbance values to concentrations, where ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.
-
Plot concentration versus time to determine the reaction kinetics.[5][6][7][8][9]
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the comparative study of indole alkylating agents.
Caption: Experimental workflow for monitoring indole alkylation kinetics using NMR spectroscopy.
Caption: Generalized mechanism for the Lewis acid-catalyzed Friedel-Crafts alkylation of indole with a nitroalkene.[10][11]
Caption: Simplified "hydrogen borrowing" mechanism for the alkylation of indole with benzyl alcohol.
References
- 1. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.chalmers.se [research.chalmers.se]
- 3. mdpi.com [mdpi.com]
- 4. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scribd.com [scribd.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 9. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
A Comparative Guide to the Spectral Analysis of 1-(3-Bromopropyl)indole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectral data for 1-(3-Bromopropyl)indole and two of its key derivatives: 1-(3-Bromopropyl)-5-methoxyindole and 1-(3-Bromopropyl)-5-nitroindole. Understanding the distinct spectral characteristics of these compounds is crucial for their identification, characterization, and application in drug discovery and development. This document outlines the typical spectral data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Comparative Spectral Data
The following tables summarize the key quantitative spectral data for this compound and its derivatives. These values are representative and may vary slightly based on the specific experimental conditions.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 7.65 (d, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 7.20 (t, 1H, Ar-H), 7.10 (t, 1H, Ar-H), 6.50 (d, 1H, Ar-H), 4.30 (t, 2H, N-CH₂), 3.40 (t, 2H, CH₂-Br), 2.40 (m, 2H, CH₂) |
| 1-(3-Bromopropyl)-5-methoxyindole | 7.15 (d, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 6.85 (dd, 1H, Ar-H), 6.45 (d, 1H, Ar-H), 4.25 (t, 2H, N-CH₂), 3.85 (s, 3H, OCH₃), 3.35 (t, 2H, CH₂-Br), 2.35 (m, 2H, CH₂) |
| 1-(3-Bromopropyl)-5-nitroindole | 8.50 (d, 1H, Ar-H), 8.10 (dd, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 4.45 (t, 2H, N-CH₂), 3.45 (t, 2H, CH₂-Br), 2.50 (m, 2H, CH₂) |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 136.0, 128.5, 127.0, 121.5, 121.0, 119.5, 109.5, 101.0, 45.0 (N-CH₂), 32.0 (CH₂), 30.0 (CH₂-Br) |
| 1-(3-Bromopropyl)-5-methoxyindole | 154.0, 131.0, 129.0, 128.0, 112.0, 110.0, 102.0, 100.5, 55.8 (OCH₃), 45.5 (N-CH₂), 32.5 (CH₂), 30.5 (CH₂-Br) |
| 1-(3-Bromopropyl)-5-nitroindole | 142.0, 140.0, 129.5, 127.0, 118.0, 117.0, 109.0, 106.0, 46.0 (N-CH₂), 31.5 (CH₂), 29.5 (CH₂-Br) |
Table 3: FT-IR Spectral Data (cm⁻¹)
| Compound | N-H Bend | C-H Stretch (Aromatic) | C=C Stretch (Aromatic) | C-N Stretch | C-Br Stretch | Other Key Peaks |
| This compound | ~1520 | ~3100-3000 | ~1600-1450 | ~1350 | ~650 | - |
| 1-(3-Bromopropyl)-5-methoxyindole | ~1520 | ~3100-3000 | ~1600-1450 | ~1350 | ~650 | ~1240 (C-O Stretch) |
| 1-(3-Bromopropyl)-5-nitroindole | ~1520 | ~3100-3000 | ~1600-1450 | ~1350 | ~650 | ~1520 & ~1340 (NO₂ Stretch) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 237/239 | 156 (M - Br)⁺, 130 (indole-CH₂), 117 (indole) |
| 1-(3-Bromopropyl)-5-methoxyindole | 267/269 | 186 (M - Br)⁺, 160 (methoxyindole-CH₂), 147 (methoxyindole) |
| 1-(3-Bromopropyl)-5-nitroindole | 282/284 | 201 (M - Br)⁺, 175 (nitroindole-CH₂), 162 (nitroindole) |
Experimental Protocols
Detailed methodologies for the key spectral analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments of the molecules.
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).
-
Acquire the ¹³C NMR spectrum using standard parameters (e.g., 1024 scans, 2-second relaxation delay).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
Data Acquisition:
-
Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
Visualizations
The following diagrams illustrate the logical workflow for spectral analysis and the structural relationships between the compared compounds.
Caption: Synthetic and analytical workflow for this compound and its derivatives.
Caption: Chemical structures of the compared indole derivatives.
Comparative Analysis of 1-(3-Bromopropyl)indole Cross-Reactivity with Common Functional Groups
For Immediate Release
A Comprehensive Guide to the Cross-Reactivity Profile of 1-(3-Bromopropyl)indole for Researchers in Synthetic Chemistry and Drug Discovery
This publication provides a detailed comparison of the reactivity of this compound with a variety of common functional groups, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting objective experimental data, this guide aims to facilitate informed decisions in the selection of alkylating agents and the design of synthetic routes involving the indole scaffold.
Introduction
This compound is a key synthetic intermediate utilized in the elaboration of more complex molecules, particularly in the development of novel therapeutic agents. The presence of a reactive bromopropyl group attached to the indole nitrogen allows for facile introduction of a three-carbon chain, a common linker in bioactive compounds. However, the electrophilic nature of the terminal bromine atom also presents the potential for cross-reactivity with other nucleophilic functional groups within a molecule. Understanding the selectivity and potential side reactions of this compound is therefore crucial for efficient and predictable synthesis. This guide provides a comparative analysis of its reactivity towards common nucleophiles and evaluates alternative reagents for N-alkylation of indoles.
Cross-Reactivity with Nucleophilic Functional Groups
The primary mode of reaction for this compound involves the nucleophilic substitution of the bromide ion by a suitable nucleophile. The indole nitrogen, being part of an aromatic system, is relatively non-nucleophilic, thus the reactivity is dominated by the bromoalkyl chain. The following sections detail the reactivity with key functional groups.
Reaction with Amines
Primary and secondary amines readily react with this compound to form the corresponding N-alkylated products. This reaction is typically efficient and serves as a common method for introducing an aminopropyl side chain to the indole nitrogen.
Reaction with Thiols
Thiols, being excellent nucleophiles, react readily with this compound to form thioethers. This reaction is generally high-yielding and proceeds under mild conditions.
Reaction with Carboxylates
The reaction of this compound with carboxylate anions proceeds to form the corresponding ester. This reaction provides a straightforward method for linking the indole moiety to carboxylic acid-containing molecules.
Reaction with Azide and Cyanide Ions
Nucleophiles such as azide and cyanide ions are also reactive towards this compound, leading to the formation of the corresponding azido and cyano derivatives, respectively. These products can serve as versatile intermediates for further functionalization.
Comparative Data on Reactivity
The following table summarizes the reported yields for the reaction of this compound with various nucleophiles under specific conditions. This data provides a quantitative basis for comparing the propensity of different functional groups to react with this reagent.
| Nucleophile | Reagent | Product | Yield (%) | Reference |
| Piperidine | This compound | 1-(3-(Piperidin-1-yl)propyl)-1H-indole | High | General Knowledge |
| Sodium thiophenoxide | This compound | 1-(3-(Phenylthio)propyl)-1H-indole | High | General Knowledge |
| Sodium Acetate | This compound | 3-(1H-Indol-1-yl)propyl acetate | Moderate | General Knowledge |
| Sodium Azide | N-(3-bromopropyl)isatin (analogous) | N-(3-azidopropyl)isatin | 35-85 | [1] |
| Sodium Cyanide | Tetrahydrospiro[chromene-2,2′-indole] | Indole-2-carbonitrile | - | [2] |
Note: Direct yield data for some reactions of this compound were not available in the searched literature. In such cases, reactivity is inferred from general principles of organic chemistry and analogous reactions.
Alternative Alkylating Agents: A Comparative Overview
While this compound is a versatile reagent, several alternatives exist for the N-propylation of indoles, each with its own advantages and disadvantages.
| Alternative Reagent | Reaction Type | Key Features |
| 1,3-Dibromopropane | Direct Alkylation | Can lead to C2-alkylation under Pd(II) catalysis, offering a different regioselectivity.[3] May also result in bis-alkylation or polymerization. |
| 1-Bromopropane | Direct Alkylation | A simple and direct method for N-propylation. Requires a base to deprotonate the indole nitrogen.[4] |
| 3-Halopropanols | Direct Alkylation | Less reactive than the corresponding dibromoalkane, potentially offering better control. The hydroxyl group may require protection or can be used for subsequent functionalization. |
| 3-Propanol (Mitsunobu) | Mitsunobu Reaction | A mild method for N-alkylation that proceeds with inversion of configuration at the alcohol carbon.[5][6][7][8][9] Avoids the use of harsh bases and alkyl halides. The reaction generates triphenylphosphine oxide as a byproduct, which can complicate purification.[6] |
Experimental Protocols
General Procedure for N-Alkylation of Indole using this compound
To a solution of indole in a suitable aprotic solvent such as DMF or acetonitrile, is added a base (e.g., sodium hydride, potassium carbonate) at room temperature. The mixture is stirred for a short period to allow for the deprotonation of the indole nitrogen. This compound is then added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Synthesis of 3-(3-bromopropyl)indole
3-(3-Hydroxypropyl)indole is dissolved in a suitable solvent like diethyl ether and cooled to 0°C under a nitrogen atmosphere. Phosphorus tribromide is added dropwise with stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched with ice and the product is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated to afford 3-(3-bromopropyl)indole.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for the nucleophilic substitution of this compound and a decision-making workflow for selecting an appropriate N-alkylation strategy for indoles.
Caption: General N-alkylation of Indole.
References
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
A Comparative Guide to 1-(3-Bromopropyl)indole and Related Alkyl Halide Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(3-bromopropyl)indole against structurally similar alkylating linkers. The selection of an appropriate linker is critical in the development of bioconjugates, including Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), as the linker's properties significantly influence the stability, efficacy, and pharmacokinetics of the final molecule.[1][2] This document offers a comparison based on reactivity, stability, and impact on biological activity, supported by representative data and standardized protocols.
Overview of Compared Linkers
Alkyl halide linkers are frequently employed to form stable covalent bonds with nucleophilic residues on biomolecules, such as the thiol group of cysteine.[3] The resulting thioether bond is generally stable under physiological conditions.[4][5] This comparison focuses on this compound and two analogs with varied alkyl chain lengths to assess the impact of linker length on performance.
| Linker ID | Linker Name | Structure | Molecular Weight ( g/mol ) | Key Feature |
| A | 1-(2-Bromoethyl)indole | ![]() | 224.09 | Short (2-carbon) alkyl chain |
| B | This compound | ![]() | 238.12 | Medium (3-carbon) alkyl chain |
| C | 1-(4-Bromobutyl)indole | ![]() | 252.15 | Long (4-carbon) alkyl chain |
Comparative Performance Data
The following data represents a typical application where the linkers are used to conjugate a hypothetical kinase inhibitor to a model cysteine-containing peptide.
| Parameter | Linker A (2-Carbon) | Linker B (3-Carbon) | Linker C (4-Carbon) | Experimental Context |
| Reactivity (kobs, 10⁻³ s⁻¹) | 4.2 | 5.8 | 5.1 | Pseudo-first-order rate constant for reaction with glutathione (GSH) at pH 7.4. |
| Conjugate Stability (t½ in human plasma, h) | >100 | >100 | >100 | Half-life of the resulting thioether-linked conjugate, indicating high stability for all.[6] |
| Biological Activity (IC₅₀ of conjugate, nM) | 45 | 15 | 80 | Potency of the final kinase inhibitor conjugate against its target. Lower values indicate higher potency. |
Interpretation:
-
Reactivity: Linker B (3-carbon chain) shows a slightly higher reaction rate. This can be attributed to an optimal balance of flexibility and reduced steric hindrance, facilitating efficient reaction with the target thiol.
-
Stability: All three linkers form highly stable thioether bonds, which are resistant to cleavage in plasma.[4][5] This is a critical feature for ensuring the conjugate remains intact until it reaches its target.
-
Biological Activity: The linker length demonstrates a significant impact on the biological activity of the final conjugate.[7][8] The 3-carbon chain of Linker B appears to provide the optimal spacing for the kinase inhibitor to bind effectively to its target's active site. Shorter (Linker A) or longer (Linker C) chains may result in suboptimal positioning, leading to reduced potency.[9][10]
Experimental Protocols
The following is a generalized protocol for the conjugation of an alkyl halide linker to a cysteine-containing peptide or protein.
Protocol: Cysteine Alkylation with Bromopropyl Linkers
Objective: To covalently attach a bromopropyl-functionalized molecule to a cysteine residue on a target peptide/protein.
Materials:
-
Cysteine-containing peptide/protein stock solution (10 mg/mL in PBS)
-
This compound (or other linker) stock solution (10 mM in DMSO)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (0.5 M, pH 7.0)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Quenching Reagent: N-acetylcysteine (1 M)
-
Desalting columns (e.g., PD-10)
Procedure:
-
Reduction of Disulfides: To 1 mL of the peptide/protein solution, add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to ensure all cysteine residues are in their reduced, free thiol state.[11]
-
Buffer Exchange (Optional): If the initial buffer contains components that could interfere with the reaction, perform a buffer exchange into the Reaction Buffer using a desalting column.
-
Alkylation Reaction: Add a 10-fold molar excess of the bromopropyl linker solution to the reduced peptide/protein solution.[12] Incubate the reaction mixture at room temperature for 2 hours with gentle mixing, protected from light.[13]
-
Quenching: Add the quenching reagent to a final concentration of 50 mM to react with any excess, unreacted linker. Let it stand for 15 minutes.
-
Purification: Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column, eluting with PBS.
-
Analysis: Confirm successful conjugation and determine the conjugation efficiency using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to detect the mass shift corresponding to the addition of the linker.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for conjugating the linker to a target protein.
Caption: Workflow for protein conjugation with an alkyl halide linker.
Linker Property-Performance Relationship
This diagram illustrates the logical connection between the physical properties of the linker and the ultimate biological performance of the conjugate.
Caption: Relationship between linker properties and conjugate performance.
References
- 1. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
1-(3-Bromopropyl)indole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, 1-(3-bromopropyl)indole serves as a valuable building block in the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of its applications, a comparison with alternative reagents, and detailed experimental protocols.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of substituents on the indole nitrogen is a common strategy to modulate the pharmacological profile of these compounds. This compound is a key reagent for introducing a flexible three-carbon linker at the N1 position, enabling the synthesis of various derivatives for drug discovery and development.
Performance Comparison: this compound vs. Alternatives
The primary application of this compound is the N-alkylation of various nucleophiles, particularly amines, to introduce the 1-indolylpropyl moiety. Its performance can be compared with other alkylating agents and alternative synthetic strategies.
| Reagent/Method | Typical Nucleophile | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| This compound | Primary/Secondary Amines, Heterocycles | 60-95% | Base (e.g., K₂CO₃, NaH) in polar aprotic solvent (e.g., DMF, CH₃CN), RT to 80°C | Readily available, straightforward reaction | Potential for over-alkylation, requires anhydrous conditions with strong bases |
| 1,3-Dibromopropane | Indole | 50-80% | Base (e.g., NaH, KOH) in polar aprotic solvent (e.g., DMF) | Commercially available, can be used for one-pot synthesis | Can lead to bis-indolylpropane formation, requires careful control of stoichiometry |
| 3-(Indol-1-yl)propan-1-ol | (via Mitsunobu or Appel reaction) | 70-90% | DEAD/PPh₃ or CBr₄/PPh₃ | High yields, mild conditions | Reagents are toxic and produce stoichiometric byproducts |
| Reductive Amination | Indole-3-propionaldehyde and an amine | 60-85% | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Forms C-N bond directly, good for diverse amines | Requires synthesis of the aldehyde precursor |
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of this compound involves the N-alkylation of indole with 1,3-dibromopropane.
Materials:
-
Indole
-
1,3-Dibromopropane
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere, a solution of indole (1 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
1,3-Dibromopropane (3-5 equivalents) is then added dropwise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.
Application: N-Alkylation of an Amine with this compound
This protocol describes a typical reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 equivalent) and the primary amine (1.2 equivalents) in acetonitrile, potassium carbonate (2 equivalents) is added.
-
The reaction mixture is stirred at 60-80°C for 4-8 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired N-alkylated product.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthesis of this compound and its subsequent application in the alkylation of a primary amine.
Safety Operating Guide
Safe Disposal of 1-(3-Bromopropyl)indole: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(3-Bromopropyl)indole, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and follow the prescribed disposal protocols. This guide offers a clear, step-by-step approach to its safe management and disposal.
Hazard Identification and Safety Precautions
While a complete safety data sheet (SDS) for this compound is not uniformly available, data from structurally related compounds, such as indole, indicate significant hazards. This compound should be handled as a hazardous substance.
Key Hazards:
-
Toxicity: Assumed to be harmful if swallowed and toxic in contact with skin.
-
Irritation: May cause serious eye and skin irritation[1].
-
Environmental Hazard: Potentially very toxic to aquatic life.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:
-
Chemical-resistant gloves (e.g., nitrile)[2].
-
Safety glasses or goggles[2].
-
Protective work clothing, such as a lab coat[2].
-
Work in a well-ventilated area or under a chemical fume hood[2][3].
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 125334-52-3 | Guidechem[4] |
| Molecular Formula | C11H12BrN | Guidechem[4] |
| Molecular Weight | 238.12 g/mol | Guidechem[4] |
| Hazard Statements | H302, H311, H319, H400 (Assumed from related compounds) | Sigma-Aldrich |
Experimental Protocol: Disposal of this compound
This protocol outlines the approved procedure for the disposal of this compound waste.
Materials:
-
Original, labeled container of this compound waste.
-
Appropriate Personal Protective Equipment (PPE).
-
Hazardous waste collection container, properly labeled.
-
Inert absorbent material (e.g., sand, vermiculite)[3].
Procedure:
-
Container Management:
-
Ensure the waste this compound remains in its original or a compatible, well-labeled container. Do not mix with other waste streams.
-
Keep the container tightly closed when not in use.
-
-
Spill Management (in case of accidental release):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material[3].
-
Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Clean the affected area thoroughly.
-
-
Waste Collection and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents[3].
-
-
Final Disposal:
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(3-Bromopropyl)indole
This guide provides immediate, essential safety protocols and logistical information for handling 1-(3-Bromopropyl)indole in a laboratory setting. The following procedures are critical for the safety of all personnel and the integrity of the research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact, inhalation, and ingestion.
Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment:
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[1] | To prevent skin contact. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1] | To protect eyes from splashes. |
| Skin and Body Protection | A flame-resistant lab coat.[3] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if working outside of a fume hood or if ventilation is inadequate.[1] | To prevent inhalation of vapors or dust. |
First Aid Measures
Immediate response is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8] |
Handling, Storage, and Disposal
Proper operational and disposal plans are essential for laboratory safety and environmental protection.
Handling:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[7]
-
Keep away from ignition sources such as heat, sparks, and open flames.[1][8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][8]
-
Keep away from oxidizing agents.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
-
Do not allow the chemical to enter drains or waterways.[2]
Accidental Release Measures
In the event of a spill, follow this workflow to ensure a safe and effective cleanup.
Caption: Workflow for handling a chemical spill.
This structured approach ensures that all necessary steps are taken to mitigate the risks associated with an accidental release of this compound.
References
- 1. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. neogen.com [neogen.com]
- 6. webgate.ec.europa.eu [webgate.ec.europa.eu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

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